Product packaging for Lithium chloride-potassium chloride(Cat. No.:CAS No. 65567-96-6)

Lithium chloride-potassium chloride

Cat. No.: B1591066
CAS No.: 65567-96-6
M. Wt: 117 g/mol
InChI Key: HCQWRNRRURULEY-UHFFFAOYSA-L
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Description

Lithium chloride-potassium chloride is a useful research compound. Its molecular formula is Cl2KLi and its molecular weight is 117 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cl2KLi B1591066 Lithium chloride-potassium chloride CAS No. 65567-96-6

Properties

IUPAC Name

lithium;potassium;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2ClH.K.Li/h2*1H;;/q;;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCQWRNRRURULEY-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[Cl-].[Cl-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl2KLi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583818
Record name Lithium potassium chloride (1/1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65567-96-6
Record name Lithium potassium chloride (1/1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization of Licl Kcl As a Molten Salt Medium in Contemporary Research

The lithium chloride-potassium chloride (LiCl-KCl) salt system, particularly at its eutectic composition, stands as a cornerstone in modern high-temperature chemistry and electrochemical research. This molten salt mixture is characterized by a unique combination of advantageous properties, including a low melting point, high ionic conductivity, chemical stability, and a wide electrochemical window. researchgate.netresearchgate.net These attributes make it an exceptional solvent and electrolyte for a variety of applications, most notably in the pyrochemical reprocessing of spent nuclear fuel. researchgate.nethbni.ac.inresearchgate.net

In contemporary research, LiCl-KCl molten salt is extensively studied as a medium for the separation of actinides and lanthanides, which are major components of used nuclear fuels. researchgate.netunt.eduresearchgate.net The process leverages the differences in the thermodynamic stability and electrochemical properties of the chloride forms of these elements dissolved in the salt. hbni.ac.inresearchgate.net Researchers are actively investigating the diffusion coefficients, redox potentials, and activities of various metal ions within the LiCl-KCl eutectic to optimize separation processes. unt.eduingentaconnect.com

Beyond nuclear applications, the LiCl-KCl system is a focal point in the development of molten salt reactors (MSRs) and for thermal energy storage in concentrated solar power (CSP) plants. acs.orgacs.orgcip.com.cn Its high heat capacity and thermal stability are critical for these energy technologies. acs.orgaps.org Furthermore, the solvent properties of LiCl-KCl are being explored for the synthesis of novel materials and for the electrorefining of various metals. researchgate.net The ability to dissolve a wide range of metal chlorides makes it a versatile medium for high-temperature synthesis and purification processes. researchgate.net

Advanced computational modeling, such as first-principles molecular dynamics and neural network potentials, is increasingly being employed to understand the complex behavior of ions within the LiCl-KCl melt. acs.orgwisc.edu These simulations provide insights into the thermophysical and transport properties of the salt, including the effects of dissolved solutes on its structure and performance. acs.orgwisc.edu

Key Properties of Eutectic LiCl-KCl Molten Salt

PropertyValueTemperature (°C)
Eutectic Composition58.2 mol % LiCl - 41.8 mol % KClN/A
Melting Point352 °C (625 K)N/A
Density~1.62 g/cm³500
Viscosity~1.23 x 10⁻³ kg/m ·s500
Ionic ConductivityHigh>352

Note: The values presented are approximate and can vary based on the specific experimental conditions and the presence of dissolved solutes.

Historical Development and Enduring Significance in High Temperature Chemistry and Engineering

The study of molten salts, including the LiCl-KCl system, has a rich history rooted in the foundational principles of electrochemistry. Early investigations into fused salt electrolysis laid the groundwork for understanding the behavior of ions at high temperatures. The LiCl-KCl system, with its relatively low melting eutectic, quickly became a subject of interest for both fundamental research and practical applications.

A significant milestone in the historical development of LiCl-KCl research was its identification as a suitable electrolyte for the pyrometallurgical reprocessing of spent nuclear fuel. This application, which emerged from the broader development of nuclear energy, has driven decades of intensive research into the chemical and electrochemical properties of this molten salt. hbni.ac.inresearchgate.net The goal has been to develop efficient and proliferation-resistant methods for separating actinides from fission products. hbni.ac.in

Over the years, a vast body of experimental data has been accumulated on the LiCl-KCl system. This includes the determination of phase diagrams, thermophysical properties (density, viscosity, conductivity), and the electrochemical behavior of numerous dissolved metal ions. researchgate.netresearchgate.net Techniques such as cyclic voltammetry, chronopotentiometry, and electrochemical impedance spectroscopy have been instrumental in characterizing the redox reactions and transport properties of solutes in the melt. unt.eduresearchgate.netingentaconnect.com

The enduring significance of LiCl-KCl in high-temperature chemistry and engineering is underscored by its continued relevance in cutting-edge research areas. The development of advanced nuclear reactor designs, such as molten salt reactors, relies heavily on the fundamental understanding of salt properties that has been built over many years. acs.org Similarly, the quest for more efficient and cost-effective thermal energy storage solutions for concentrated solar power has renewed interest in the thermophysical characteristics of chloride-based molten salts like LiCl-KCl. acs.orgcip.com.cn

Scope and Strategic Research Imperatives in Modern Chemical Sciences

Fundamental Electrochemical Investigations in LiCl-KCl Melts

A variety of electrochemical techniques are utilized to probe the intricate processes occurring within LiCl-KCl molten salts. Each method offers unique insights into the thermodynamic and kinetic aspects of the electrochemical reactions.

Cyclic Voltammetry for Redox Process Elucidation

Cyclic voltammetry (CV) is a cornerstone technique for studying redox processes in molten salts. byu.edu By sweeping the potential of a working electrode and measuring the resulting current, CV provides qualitative and quantitative information about the electrochemical reactions. For instance, in a LiCl-KCl eutectic salt at 500°C, a CV scan using a tungsten working electrode can establish the electrochemical window of the salt, which was found to be approximately 3.61 V, between -2.39 V and 1.22 V. researchgate.net The absence of significant current peaks within this range indicates the purity of the salt. researchgate.net

When electroactive species are introduced, CV is instrumental in identifying redox potentials, determining the number of electrons transferred in a reaction, and assessing the reversibility of the process. researchgate.netmdpi.com For example, studies on the co-reduction of cerium and aluminum in LiCl-KCl-AlCl₃-CeCl₃ melts have utilized CV to identify the formation of various Ce-Al intermetallic compounds. rsc.orgrsc.org By analyzing the current-voltage curves at different potential scan rates, researchers can elucidate the mechanisms of these complex reactions. mdpi.com

Chronopotentiometry and Chronoamperometry for Kinetic Analysis

Chronopotentiometry and chronoamperometry are powerful techniques for investigating the kinetics of electrode processes. In chronopotentiometry, a constant current is applied to the working electrode, and the potential is monitored over time. pineresearch.com The resulting potential-time curve can be used to determine transition times, which are related to the concentration and diffusion coefficient of the electroactive species. This method has been successfully applied to determine the solubility of oxides in LiCl-KCl eutectic. acs.org

Chronoamperometry, on the other hand, involves stepping the potential of the working electrode and recording the current as a function of time. researchgate.net This technique is particularly useful for determining diffusion coefficients. A study utilizing a simple unshielded microwire electrode and a macroelectrode demonstrated a method to estimate the diffusion coefficient of electroactive species like Eu³⁺ and Cr²⁺ in molten LiCl-KCl at 450°C without prior knowledge of their concentrations. researchgate.net Current reversal chronopotentiometry has also been employed to investigate the dissolution rate of metallic lithium in the LiCl-KCl eutectic, revealing that the dissolution rate is largely independent of current density but increases with temperature. researchgate.netresearchgate.net

Square Wave Voltammetry for Detailed Electrochemical Characterization

Square wave voltammetry (SWV) is a highly sensitive electrochemical technique that offers excellent resolution for distinguishing between different redox processes. maciassensors.com Its ability to minimize background capacitive currents makes it particularly suitable for the analysis of trace elements. researchgate.net SWV has been widely used to study the electrochemical behavior of lanthanides and actinides in LiCl-KCl melts. mdpi.com For example, in the study of Mg²⁺ and Al³⁺ in a LiCl-KCl melt, SWV helped to confirm that their reduction processes are reversible and controlled by mass transfer. researchgate.net Similarly, SWV has been instrumental in investigating the co-reduction mechanisms of various metal ions, such as Nd(III) with Bi(III) or Sn(II), by identifying the formation of intermetallic compounds at potentials more positive than the deposition of the individual metals. researchgate.netrsc.org

Electrochemical Impedance Spectroscopy for Interfacial and Transport Studies

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that provides detailed information about the electrode-electrolyte interface and the transport properties of the molten salt system. elsevierpure.comkoreascholar.com By applying a small amplitude AC potential signal at various frequencies and measuring the resulting current, EIS can be used to determine parameters such as charge-transfer resistance, double-layer capacitance, and diffusion impedance. acs.org

In the context of LiCl-KCl melts, EIS has been used to monitor the concentration of species like SmCl₃, where a relationship between polarization resistance and concentration was established. elsevierpure.comosti.gov It has also been employed to study the corrosion behavior of materials like Hastelloy N in the molten salt, revealing that the corrosion process is accelerated over time. koreascholar.com Furthermore, EIS has been crucial in investigating the kinetics of the hydrogen electrode reaction in a LiCl-KCl-LiH system, allowing for the determination of the exchange current density and symmetry factor. acs.org

Open Circuit Potential Monitoring for System Stability and Reaction Progression

Open Circuit Potential (OCP) monitoring is a fundamental technique used to assess the stability of an electrochemical system and to follow the progression of chemical reactions. pineresearch.comyoutube.com The OCP is the potential difference between the working electrode and a reference electrode when no external current is flowing. bvt.czcircuitinsight.com A stable OCP over time suggests that the system is at or near equilibrium. pineresearch.com

In LiCl-KCl molten salt systems, OCP measurements are critical for understanding corrosion processes. For instance, monitoring the OCP of 9Cr-1Mo steel in the molten salt showed a shift towards more noble potentials over time, indicating a change in the surface state of the steel. OCP is also used in conjunction with other techniques, like in the study of the co-deposition of Mg(II) and Y(III), where OCP transients helped to elucidate the formation of Mg-Y intermetallic compounds. rsc.orgresearchgate.net

Electrochemistry of Specific Element Species in LiCl-KCl

The electrochemical behavior of various elements in LiCl-KCl molten salt is of significant interest, particularly for applications in nuclear fuel reprocessing.

The reduction of uranium ions in LiCl-KCl has been extensively studied. Chronopotentiometry has been used to investigate the reduction of both U(III) and U(IV) ions. jst.go.jp The reduction of U³⁺ to uranium metal on an electrode surface has been described as a quasi-reversible process. researchgate.net

The electrochemistry of zirconium in LiCl-KCl is complex due to multiple redox states. Studies have shown that a comproportionation reaction between Zr(0) and Zr(IV) can lead to the formation of Zr(III) ions. advanceseng.comkaist.ac.kr The redox behavior is also highly dependent on the working electrode material. kaist.ac.kr

The electrochemical behavior of lanthanides, such as cerium and lanthanum, has been investigated due to their presence as fission products in spent nuclear fuel. The reduction of Ce(III) on a molybdenum electrode is a quasi-reversible, one-step, three-electron transfer process. researchgate.net The electrodeposition of La³⁺ has also been studied using techniques like cyclic voltammetry and EIS to determine kinetic parameters. researchgate.net

The electrochemical behavior of other elements, such as vanadium, has also been explored. The valence state of vanadium ions has been shown to have a critical influence on the electrodeposition process. researchgate.net Additionally, the electrochemistry of iodide ions has been studied, revealing that their presence can induce low-potential anode reactions, leading to the formation of iodine-containing gases. uidaho.eduresearchgate.net

Actinide Ion Electrochemical Behavior

The electrochemical properties of actinide ions in LiCl-KCl molten salt are of paramount importance for developing efficient separation processes in nuclear fuel recycling.

Uranium Ion Redox Chemistry

The electrochemistry of uranium in LiCl-KCl eutectic has been extensively studied. Uranium can exist in multiple oxidation states, primarily U(III) and U(IV), in the molten salt. The redox chemistry involves the following key reactions:

U(IV) + e⁻ ↔ U(III)

U(III) + 3e⁻ ↔ U(0)

The speciation of uranium ions in the chloride melt is dominated by the formation of chloro-complexes. U(III) is believed to exist as [UCl₆]³⁻, while U(IV) forms [UCl₆]²⁻. The production of U(III) in the salt, essential for electrorefining processes, can be achieved through the reaction of uranium metal with U(IV).

Research has established the apparent standard potentials for these redox couples. For instance, the standard potential of the U(III)/U(0) couple is a key parameter in determining the conditions for uranium deposition. The Gibbs free energies of formation for UCl₃ and UCl₄ in the LiCl-KCl eutectic have also been determined from electrochemical measurements, providing fundamental thermodynamic data for process modeling.

Redox CoupleApparent Standard Potential (E°') vs. Ag/AgClTemperature (K)
U(IV)/U(III)-0.25 V773
U(III)/U(0)-1.5 V773
Neptunium (B1219326) Ion Speciation and Reduction Pathways

The electrochemical behavior of neptunium in LiCl-KCl molten salt is characterized by multiple oxidation states, including Np(III) and Np(IV). Spectroelectrochemical studies have been instrumental in identifying the different neptunium chloride complexes present in the melt at various potentials. researchgate.netresearchgate.net

The reduction of neptunium ions proceeds in a stepwise manner. Np(IV), often in the form of [NpCl₆]²⁻, is first reduced to Np(III), which exists as [NpCl₆]³⁻. researchgate.netresearchgate.net Subsequently, Np(III) is reduced to neptunium metal. researchgate.net The formal potential of the Np(IV)/Np(III) redox couple has been determined using cyclic voltammetry and spectroelectrochemistry. researchgate.net The study of the Np(III)/Np(0) reduction has also been performed, and its apparent standard potential has been measured at different temperatures. researchgate.net

Redox CoupleFormal Potential (E°') vs. Ag/Ag⁺Temperature (°C)
Np(IV)/Np(III)0.42 V - 0.45 V450
Plutonium, Americium, and Curium Electrochemical Responses

The electrochemical behavior of plutonium, americium, and curium in LiCl-KCl eutectic is critical for their separation and recovery.

Plutonium: Studies using transient electrochemical techniques have shown that the reduction of Pu(III) to plutonium metal in LiCl-KCl eutectic occurs in a single, three-electron transfer step. oecd-nea.org The diffusion coefficient of the Pu³⁺ ion has been determined, providing insight into the mass transport properties of plutonium in the molten salt. oecd-nea.org The standard potential of the Pu(III)/Pu(0) couple has also been measured, which is a key parameter for electrorefining processes. oecd-nea.org

IonDiffusion Coefficient (cm²/s)Temperature (K)
Pu³⁺~2 x 10⁻⁵733

Americium: The electrochemical properties of americium trichloride (B1173362) (AmCl₃) in LiCl-KCl have been investigated over a range of temperatures. The reduction of americium ions involves a two-step mechanism, corresponding to the Am(III)/Am(II) and Am(II)/Am(0) transitions. europa.eu This behavior is distinct from the single-step reduction observed for plutonium.

Curium: The electrochemical properties of curium-244 (B1199346) dissolved in LiCl-KCl eutectic have been studied, focusing on the Cm(III)/Cm(0) redox couple. The apparent standard potentials for this couple have been determined at various temperatures, providing valuable thermodynamic data for this minor actinide. researchgate.net

Lanthanide Ion Electrochemical Behavior

Lanthanide fission products can interfere with the pyrochemical reprocessing of actinides due to their similar electrochemical properties. Understanding their behavior is therefore essential.

Cerium Ion Electrochemistry

The electrochemical reduction of cerium(III) ions in LiCl-KCl molten salt has been shown to be a single-step, three-electron process, leading to the deposition of cerium metal. researchgate.net This process is controlled by the diffusion of Ce(III) ions in the melt. The diffusion coefficient of Ce(III) has been determined using various electrochemical techniques, such as cyclic voltammetry and chronopotentiometry. researchgate.net Finite element modeling has also been employed to simulate the electrodeposition process of Ce(III) and to investigate the influence of parameters like initial concentration and temperature. europa.eunih.gov

IonDiffusion Coefficient (cm²/s)Temperature (K)
Ce³⁺Varies with temperature673-823
Europium Ion Reduction and Thermodynamics

Europium in LiCl-KCl molten salt exhibits interesting redox chemistry, with both Eu(II) and Eu(III) oxidation states being stable. A key feature is the spontaneous reduction of Eu(III) to Eu(II) in the eutectic melt. europa.eu First-principles calculations have revealed that this spontaneity is driven by a significant entropic contribution, which overcomes the enthalpic penalty of the reaction. europa.eu

The electrochemical behavior of the Eu(III)/Eu(II) redox couple has been investigated using cyclic voltammetry. The redox peaks for this transition have been identified, and the stable oxidation states of europium at different potential ranges have been determined. osti.gov For instance, Eu(II) is the predominant species over a wide potential window and is oxidized to Eu(III) at more positive potentials. osti.gov The reduction of Eu(II) to europium metal is challenging as its redox potential is close to that of the Li(I)/Li(0) couple of the salt. ucl.ac.uk

Redox CoupleAnodic Peak Potential vs. Ag/AgClCathodic Peak Potential vs. Ag/AgClTemperature (°C)
Eu(III)/Eu(II)+0.5 V+0.3 V500
Samarium Ion Redox Kinetics and Coordination Changes

The electrochemical behavior of samarium in LiCl-KCl eutectic molten salt is of significant interest, particularly in the context of pyrochemical reprocessing of spent nuclear fuel where samarium is a major fission product and a notable neutron poison. researchgate.netconfex.com Studies have focused on the redox reaction of samarium ions, primarily the Sm(III)/Sm(II) couple, to understand its mass transport and kinetic properties.

Utilizing techniques such as cyclic voltammetry, researchers have investigated the electrochemical characteristics of samarium in the LiCl-KCl melt. confex.com A key area of research has been the development and use of microelectrodes to accurately determine electrochemical parameters without the limitations of ion diffusion that affect macroelectrodes. researchgate.netelsevierpure.com Microelectrodes enhance the signal-to-noise ratio and allow for the observation of a limiting current due to radial diffusion, enabling more precise measurements of kinetic properties. researchgate.net

Research using a tungsten microelectrode has successfully evaluated the electrochemical and kinetic properties of the Sm(III)/Sm(II) reaction in the temperature range of 723–823 K. researchgate.netelsevierpure.com The limiting current from cyclic voltammograms and the Allen–Hickling equation were used to calculate these properties. elsevierpure.com These studies demonstrate that kinetic parameters, such as the exchange current density and charge transfer coefficient, which are crucial for designing pyroprocessing systems, can be reliably obtained. researchgate.netelsevierpure.com The diffusion coefficient for samarium has also been calculated at various temperatures, providing essential data for understanding its mass transport behavior. confex.com

Table 1: Electrochemical and Kinetic Properties of Samarium Ions in LiCl-KCl Molten Salt

Parameter Value Temperature (K) Method Source
Diffusion Coefficient of Sm(III) Varies with temperature 723-823 Cyclic Voltammetry (Microelectrode) researchgate.net
Exchange Current Density Calculated 723-823 Allen-Hickling Equation elsevierpure.com
Dysprosium and Gadolinium Electrochemical Removal Processes

The electrochemical removal of dysprosium and gadolinium from LiCl-KCl molten salt systems is a critical aspect of processing rare earth elements. The electrochemical behavior of both Dy(III) and Gd(III) ions has been extensively studied to understand their reduction mechanisms and to enable their separation and recovery.

For dysprosium, studies have investigated its reduction on both inert (e.g., tungsten, molybdenum) and reactive (e.g., aluminum, nickel) electrodes. scirp.orgresearchgate.net The reduction of Dy(III) ions to dysprosium metal on an inert electrode has been reported to occur in a single, three-electron step (Dy³⁺ + 3e⁻ → Dy⁰), which is considered a reversible and diffusion-controlled process. researchgate.net However, other research suggests a two-step mechanism involving an intermediate Dy(II) species (Dy³⁺ + e⁻ → Dy²⁺ followed by Dy²⁺ + 2e⁻ → Dy⁰), especially on tungsten electrodes. scirp.org The formation of Dy-Ni and Dy-Al intermetallic compounds has been observed when using reactive electrodes, which occurs at potentials less negative than the deposition of pure dysprosium, a phenomenon known as under-potential deposition. researchgate.net

The electrochemical behavior of gadolinium has been similarly investigated in LiCl-KCl eutectic melts. The reduction of Gd(III) to gadolinium metal on a molybdenum electrode is identified as a one-step, three-electron reaction. researchgate.net The process is diffusion-controlled, and its kinetics have been evaluated. researchgate.net When a reactive aluminum electrode is used, the reduction of Gd(III) leads to the formation of Al-Gd intermetallic compounds, such as Al₃Gd. researchgate.net This alloying process facilitates the extraction of gadolinium from the molten salt at a potential less negative than that required for pure gadolinium deposition. researchgate.net Potentiostatic electrolysis has demonstrated high extraction efficiency for gadolinium onto aluminum cathodes. researchgate.net

Table 2: Reduction Mechanisms of Dysprosium and Gadolinium in LiCl-KCl

Ion Electrode Type Proposed Reduction Mechanism Key Findings Source(s)
Dy(III) Inert (Tungsten) One-step: Dy³⁺ + 3e⁻ → Dy⁰ Reversible, diffusion-controlled process. researchgate.net
Dy(III) Inert (Tungsten) Two-step: Dy³⁺ + e⁻ → Dy²⁺; Dy²⁺ + 2e⁻ → Dy⁰ Closely spaced electrochemical steps. scirp.org
Dy(III) Reactive (Nickel) Under-potential deposition Formation of Dy-Ni alloy compounds. researchgate.net
Gd(III) Inert (Molybdenum) One-step: Gd³⁺ + 3e⁻ → Gd⁰ One-step, three-electron reaction. researchgate.net

Transition and Other Metal Ion Electrochemistry

Zirconium Chloride Electrochemical Studies

The electrochemistry of zirconium in LiCl-KCl eutectic salt is complex and has been the subject of numerous studies, often with conflicting findings regarding its redox behavior. advanceseng.com This complexity arises from the multiple oxidation states of zirconium and is critical for applications like the pyrochemical reprocessing of spent nuclear fuels, where zirconium cladding must be separated from uranium. advanceseng.com

The reduction of Zr(IV) has been investigated using various electrochemical techniques, including cyclic voltammetry (CV) and square wave voltammetry (SWV). Some studies report a two-step reduction process, while others propose a three-step mechanism. inl.gov A significant point of contention is the intermediate zirconium ion formed. Research involving the comproportionation reaction between Zr(IV) and Zr metal, analyzed with X-ray photoelectron spectroscopy (XPS) and SWV, identified the product as Zr(III) rather than the previously assumed Zr(II). advanceseng.comresearchgate.net Conversely, other studies maintain that Zr(IV) is first reduced to Zr(II). researchgate.net Further research has identified a reduction sequence where Zr(IV) is first reduced to Zr(III). researchgate.net

The working electrode material has been shown to significantly influence the observed cyclic voltammograms. advanceseng.com Studies on molybdenum electrodes have indicated that the reduction of Zr(IV) to Zr(II) and Zr(II) to Zr are both diffusion-controlled processes. researchgate.net The nucleation of zirconium on molybdenum electrodes has been described as a progressive nucleation process. researchgate.net

Aluminum(III) Electroreduction and Intermetallic Alloy Formation

The electrochemical reduction of aluminum(III) ions in LiCl-KCl molten salt has been studied, particularly focusing on the formation of intermetallic alloys with other metals. A notable example is the electrodeposition of aluminum on a nickel substrate to form various Al-Ni alloys. mdpi.com

In a LiCl-KCl-AlCl₃ melt, the electrochemical reduction of Al(III) on a nickel electrode was investigated at different temperatures and potentials. mdpi.com Techniques such as SWV and open-circuit potential (OCP) measurements confirmed the formation of five distinct Al-Ni alloy phases. mdpi.com The formation of these alloys is dependent on the diffusion of aluminum atoms into the nickel substrate. mdpi.com

By carefully controlling the deposition potential during potentiostatic electrolysis, different intermetallic compounds were successfully synthesized. At 753 K, the sequential formation of AlNi₃, Ni₅Al₃, AlNi, Al₃Ni₂, and Al₃Ni was achieved by regulating the deposition potentials. mdpi.com This demonstrates the ability to selectively produce specific intermetallic phases through electrochemical control.

Table 3: Phases of Al-Ni Intermetallic Alloys Formed by Electrodeposition in LiCl-KCl-AlCl₃

Deposition Potential (vs. Pt) Formed Al-Ni Phase(s) Temperature (K) Source
-1.0 V AlNi₃ 753 mdpi.com
-1.17 V Ni₅Al₃ 753 mdpi.com
-1.28 V AlNi 753 mdpi.com
-1.37 V Al₃Ni₂ 753 mdpi.com
Titanium Electrodeposition in Modified LiCl-KCl Electrolytes

The electrodeposition of titanium from molten chloride salts is a promising alternative to the conventional Kroll process. Research has explored the direct electrochemical reduction of titanium dioxide (TiO₂) in LiCl-based melts. The reduction mechanism in LiCl is complex and can involve the formation of intermediate lithium titanates, such as LiTiO₂ and Li₂TiO₃. mdpi.com Complete reduction to titanium metal is typically achieved at high cell potentials. mdpi.com

Modifying the LiCl-KCl electrolyte, for instance by adding fluoride (B91410) ions, can significantly alter the electrochemical reduction behavior of titanium species. Studies have shown that the addition of fluoride ions to a chloride salt can change the reduction of Zr(IV) from a multi-step to a single-step process, and similar principles can apply to titanium. inl.gov The presence of fluoride ions can form stable fluoro-complexes, influencing the reduction pathway.

The electrochemical behavior of Ti(II) and Ti(III) has been studied in the LiCl-KCl eutectic. dntb.gov.ua The reduction mechanism is influenced by factors such as temperature and the presence of other ions in the melt. The goal is to achieve a controlled deposition process that yields high-purity titanium metal.

Quantitative Determination of Electrochemical Parameters

The quantitative analysis of electrochemical processes in LiCl-KCl molten salt is essential for optimizing industrial applications like pyrometallurgy and electrorefining. This involves determining key parameters such as diffusion coefficients, activation energies for diffusion, and apparent standard potentials.

Diffusion coefficients are a measure of the rate at which electroactive species are transported to the electrode surface. They are commonly determined using transient electrochemical techniques like cyclic voltammetry and chronopotentiometry. For example, the diffusion coefficients for Zr(IV) and Zr(II) have been calculated over a range of temperatures (773–973 K). researchgate.net Similarly, diffusion coefficients for Dy(III) and Gd(III) have been determined, showing good agreement across different studies. scirp.orgresearchgate.net

The activation energy for the diffusion process can be derived from the temperature dependence of the diffusion coefficient, often using an Arrhenius-type plot. For instance, the activation energy for the conversion of Zr(IV) to Zr(III) was calculated to be 24.6 kJ mol⁻¹. researchgate.net For the diffusion of Zr(II) and Zr(IV), activation energies have been reported as 69.65 kJ/mol and 44.39 kJ/mol, respectively. researchgate.net

Apparent standard potentials (E⁰') provide thermodynamic data about redox couples. These are often determined using open-circuit chronopotentiometry. The apparent standard potential of the Dy(III)/Dy couple has been determined, allowing for the calculation of principal thermodynamic properties of dysprosium trichloride in the melt. researchgate.net

Table 4: Selected Electrochemical Parameters of Various Ions in LiCl-KCl Molten Salt

Ion/Redox Couple Parameter Value Temperature (K) Source(s)
Zr(IV) Diffusion Coefficient Temperature dependent 450-550 °C researchgate.net
Zr(IV)→Zr(III) Activation Energy 24.6 kJ mol⁻¹ 723-823 researchgate.net
Zr(IV) Diffusion Activation Energy 44.39 kJ/mol 773-973 researchgate.net
Zr(II) Diffusion Activation Energy 69.65 kJ/mol 773-973 researchgate.net
Dy(III) Diffusion Coefficient (0.9 ± 0.2) × 10⁻⁵ cm²∙s⁻¹ 723 scirp.org
Gd(III) Diffusion Coefficient (1.60 ± 0.2) × 10⁻⁵ cm²∙s⁻¹ 723 scirp.org
Gd(III)/Gd(0) Apparent Standard Potential Temperature dependent 723-873 researchgate.net

Apparent Standard Reduction Potentials

The apparent standard reduction potential is a crucial thermodynamic parameter that dictates the sequence of reduction of different species at the cathode during electrolysis. It represents the formal potential of a redox couple under specific conditions of temperature and melt composition. In the LiCl-KCl eutectic, these potentials are typically measured against a Ag/AgCl reference electrode.

Research has been extensively conducted to determine the apparent standard potentials for various actinide and lanthanide elements, which are of significant interest in nuclear fuel reprocessing. For instance, the reduction of trivalent uranium (U³⁺) to uranium metal is a key step in electrorefining. Studies have shown that the apparent standard potential for the U³⁺/U couple becomes more negative with increasing temperature. Similarly, the potentials for other actinides like plutonium (Pu³⁺) and americium (Am³⁺) have been determined, highlighting the feasibility of their selective electrodeposition. oecd-nea.orgresearchgate.net

The differences in the apparent standard reduction potentials between actinides and lanthanides form the basis for their separation. Actinides generally exhibit more positive reduction potentials compared to lanthanides, allowing for their preferential deposition on a solid cathode or into a liquid metal cathode. oecd-nea.org

Table 1: Apparent Standard Reduction Potentials of Selected Species in LiCl-KCl Eutectic

Redox CoupleTemperature (K)Apparent Standard Potential (V vs. Ag/AgCl)Reference
U³⁺/U723-1.48 researchgate.net
Pu³⁺/Pu733-1.596 researchgate.net
Am³⁺/Am733-1.85 oecd-nea.org
La³⁺/La723-2.04 researchgate.net
Nd³⁺/Nd733-1.95 oecd-nea.org
Gd³⁺/Gd723-2.08 electrochemsci.org
Li⁺/Li723-2.58 researchgate.net

Note: The values presented are indicative and can vary with the specific experimental conditions and reference electrode used.

Diffusion Coefficients of Dissolved Ionic Species

The diffusion coefficient (D) quantifies the rate at which an ionic species transports through the molten salt under a concentration gradient. It is a critical parameter for understanding mass transfer limitations and determining the limiting current density in an electrochemical process. Techniques such as cyclic voltammetry and chronopotentiometry are commonly employed to measure diffusion coefficients in LiCl-KCl melts. catalysis.blogkaist.ac.kr

The diffusion coefficients are influenced by temperature, the size and charge of the diffusing ion, and the viscosity of the molten salt. Generally, an increase in temperature leads to a higher diffusion coefficient due to the increased thermal energy of the ions and decreased viscosity of the melt. For instance, the diffusion coefficient of Pu³⁺ in LiCl-KCl eutectic has been reported to be approximately 2 x 10⁻⁵ cm²/s at 733 K. researchgate.netcatalysis.blog Similarly, the diffusivity of Gd(III) ions has been determined to be in the range of 0.5–2.7×10⁻⁵ cm² s⁻¹ between 723 and 1023 K. electrochemsci.org

The study of diffusion coefficients is not limited to actinides and lanthanides. The transport properties of other ions present in the melt, including the constituent Li⁺ and K⁺ ions, are also important for a comprehensive understanding of the system's behavior. researchgate.net

Table 2: Diffusion Coefficients of Selected Ionic Species in LiCl-KCl Eutectic

IonTemperature (K)Diffusion Coefficient (x 10⁻⁵ cm²/s)MethodReference
Pu³⁺733~2.0Cyclic Voltammetry, Chronopotentiometry researchgate.netcatalysis.blog
Gd(III)7230.5Cyclic Voltammetry electrochemsci.org
Gd(III)10232.7Cyclic Voltammetry electrochemsci.org
U(III)7731.36Chronopotentiometry kaist.ac.kr
Cd(II)7231.7Chronopotentiometry

Exchange Current Densities

The exchange current density (i₀) is a fundamental kinetic parameter that represents the rate of electron transfer at equilibrium for a given redox couple. It is the magnitude of the equal and opposite anodic and cathodic currents at the equilibrium potential. wikipedia.org A high exchange current density signifies a fast, reversible electrode reaction, while a low value indicates a slow, irreversible reaction. This parameter is crucial for assessing the efficiency of an electrochemical process and understanding electrode kinetics.

Methods like linear polarization, Tafel extrapolation, and electrochemical impedance spectroscopy are used to determine exchange current densities. For the U³⁺/U couple in LiCl-KCl eutectic, the exchange current density has been reported to be in the range of 8 ± 2 mA/cm² to 185.4 ± 3.7 A/m² at 500°C, depending on the measurement technique and UCl₃ concentration. researchgate.net The exchange current densities for lanthanide(III)/lanthanide(0) reactions have been found to be in the range of 7.77 to 25.48 mA/cm² at 500°C. In contrast, Ln(III)/Ln(II) reactions exhibit lower exchange current densities, ranging from 1.16 to 5.52 mA/cm².

Table 3: Exchange Current Densities of Selected Redox Couples in LiCl-KCl Eutectic at 773 K (500°C)

Redox CoupleConcentrationExchange Current Density (mA/cm²)MethodReference
U³⁺/U1 wt% UCl₃18.54Tafel Plot, Linear Polarization researchgate.net
La³⁺/La0.229–0.597 mol%~7.7 (from plot)Tafel Plot
Ce³⁺/Ce-13.93Tafel Plot
Pr³⁺/Pr-19.34Tafel Plot
Nd³⁺/Nd-25.48Tafel Plot
Sm³⁺/Sm-7.77Tafel Plot

Activity Coefficients of Solutes in Molten LiCl-KCl

The activity coefficient (γ) is a thermodynamic property that accounts for the deviation of a solute's behavior from ideality in a solution. In molten salts, strong ionic interactions lead to significant deviations from ideal behavior. The activity coefficient relates the activity of a species to its mole fraction and is essential for accurate thermodynamic calculations, such as the precise determination of standard potentials using the Nernst equation.

Electrochemical methods, including open circuit potential measurements and cyclic voltammetry, are powerful tools for determining activity coefficients. For example, the activity coefficient of UCl₃ in molten LiCl-KCl has been a subject of several investigations, with values reported to be in the order of 10⁻³ to 10⁻². Similarly, the activity coefficient of FeCl₂ has been measured to be in the range of 2.95x10⁻⁵ to 1.01x10⁻⁴ at 530°C. The activity coefficient can be influenced by the concentration of the solute and the presence of other species in the melt.

Table 4: Activity Coefficients of Selected Solutes in LiCl-KCl Eutectic

SoluteTemperature (°C)Mole Fraction RangeActivity Coefficient RangeReference
UCl₃4508.72 × 10⁻⁴ - 4.69 × 10⁻³2.45 × 10⁻³ - 2.59 × 10⁻³
UCl₃450up to 3.0 × 10⁻²8.42 × 10⁻³ - 3.45 × 10⁻² (computational)
FeCl₂5300.002 - 0.012.95 × 10⁻⁵ - 1.01 × 10⁻⁴
LaCl₃723 K-- (Calculated via OCP) researchgate.net

Determination of the Electrochemical Stability Window

The electrochemical stability window defines the potential range over which the molten salt electrolyte is electrochemically inert. It is delimited by the anodic and cathodic limits. The anodic limit is typically determined by the oxidation of chloride ions to chlorine gas (Cl₂). The cathodic limit is governed by the reduction of the most easily reducible cation in the electrolyte, which in the case of LiCl-KCl eutectic is the reduction of Li⁺ ions to lithium metal. researchgate.net

Cyclic voltammetry is the primary technique used to determine the electrochemical window. By scanning the potential on an inert working electrode (e.g., tungsten or glassy carbon), the onset of the anodic and cathodic currents reveals the limits of stability. At 500°C, the electrochemical window of LiCl-KCl eutectic is approximately 3.61 V, extending from about -2.39 V to +1.22 V versus a Ni/NiO reference electrode. The exact width of the window can be influenced by the working electrode material, temperature, and the purity of the salt. For instance, on an aluminum electrode, the cathodic limit is shifted to a more positive potential due to the formation of a Li-Al alloy. researchgate.net

Table 5: Electrochemical Stability Window of LiCl-KCl Eutectic

Temperature (°C)Working ElectrodeCathodic Limit (V vs. ref)Anodic Limit (V vs. ref)Window Width (V)Reference
500Tungsten~ -2.39 (vs. Ni/NiO)~ +1.22 (vs. Ni/NiO)~3.61
450Tungsten-2.58 (vs. Ag/AgCl)-- researchgate.net
450Aluminum~ -2.29 (vs. Ag/AgCl)-- researchgate.net
450-600Graphite (anodic), Tungsten (cathodic)Deposition of Ca²⁺ then Li⁺ (in LiCl-KCl-CaCl₂)Cl₂ evolution-

Phase Equilibria and Phase Diagram Studies

Phase diagrams are fundamental tools for understanding the behavior of materials at different temperatures, pressures, and compositions. For LiCl-KCl systems, the analysis of phase equilibria provides critical information about melting points, eutectic compositions, and the formation of any intermediate compounds.

The LiCl-KCl binary system is a simple eutectic system. The eutectic composition, where the mixture has the lowest melting point, is approximately 58.2-59.2 mol% LiCl and 40.8-41.8 mol% KCl. xylenepower.comdlr.deresearchgate.net The eutectic melting temperature is reported to be around 352-353°C. xylenepower.comdlr.deresearchgate.net This is significantly lower than the melting points of the individual components, which are approximately 607°C for LiCl and 774°C for KCl. xylenepower.comresearchgate.net The low melting point of the eutectic mixture makes it an attractive medium for various industrial processes. researchgate.net

Table 1: Eutectic Composition and Temperature of the LiCl-KCl System

LiCl (mol%) KCl (mol%) Eutectic Temperature (°C) Reference
58.2 41.8 352 xylenepower.com
59.2 40.8 353 dlr.deresearchgate.net
58 42 352 researchgate.net

The addition of water to the LiCl-KCl system introduces a third component, leading to a ternary system with more complex phase behavior. At 348 K, the LiCl-KCl-H₂O system is a simple eutectic type, with no formation of double salts or solid solutions. acs.org The phase diagram consists of an invariant point, two univariant curves, and two crystallization fields corresponding to potassium chloride (KCl) and lithium chloride monohydrate (LiCl·H₂O). acs.org As the temperature increases, the crystallization region of LiCl·H₂O expands, while that of KCl diminishes. acs.org Lithium chloride exhibits a "salting-out" effect, reducing the solubility of potassium chloride. acs.org The study of this system is important for understanding processes involving aqueous solutions of these salts, such as crystallization and dissolution.

The behavior of the LiCl-KCl eutectic salt can be further modified by the addition of other metal chlorides. These multi-component systems are relevant to applications where impurities or additional functional components are present.

LiCl-KCl-NaCl: The addition of sodium chloride (NaCl) to the LiCl-KCl eutectic is of interest for applications like low-temperature sodium liquid metal batteries. dlr.de Thermodynamic modeling and experimental studies have shown that the addition of up to 9 mol% NaCl to the LiCl-KCl eutectic results in a ternary eutectic with a melting temperature of about 352°C, similar to the binary eutectic. dlr.de Beyond this concentration, the melting temperature increases. dlr.de The system is characterized by a minimum point in the liquidus rather than a ternary eutectic reaction, and at 773 K, the ternary melt can dissolve up to about 27 mol% NaCl. osti.gov

LiCl-KCl-NdCl₃: Neodymium chloride (NdCl₃) is a common fission product in nuclear fuels, and its interaction with the LiCl-KCl electrolyte is crucial for pyroprocessing. The LiCl-KCl-NdCl₃ system is divided into two quasi-ternary sections by the LiCl-K₂NdCl₅ join: LiCl-KCl-K₂NdCl₅ and LiCl-K₂NdCl₅-NdCl₃. researchgate.net Both sections exhibit simple eutectic ternary phase diagrams. researchgate.net Thermodynamic modeling has been performed to understand the phase equilibria and mixing enthalpies in this system. osti.gov

LiCl-KCl-LaCl₃: Lanthanum chloride (LaCl₃) is another important fission product. The LiCl-KCl-LaCl₃ system shows a departure from simple eutectic behavior. researchgate.net Studies have investigated the pseudo-binary phase diagram of (LiCl-KCl)eutectic - LaCl₃. researchgate.net The activity of LaCl₃ in the eutectic mixture has been calculated and compared with experimental data, which is important for understanding the separation processes. researchgate.net

Solution Thermodynamics of LiCl-KCl Mixtures

The thermodynamic properties of LiCl-KCl solutions, both aqueous and molten, are critical for predicting their behavior and for process design.

In aqueous solutions, water activity (a_w) and the osmotic coefficient (φ) are key parameters that describe the deviation from ideal behavior. The water activity of a solution is a measure of the "free" water available for chemical and biological processes. lsbu.ac.uk The osmotic coefficient is related to the colligative properties of the solution, such as vapor pressure lowering and freezing point depression. wikipedia.org

For the ternary LiCl-KCl-H₂O system, experimental data for osmotic coefficients have been determined at various Li/K ratios and total molalities. researchgate.net These data are essential for developing thermodynamic models, such as the Pitzer equations, to predict the properties of these concentrated electrolyte solutions over a range of temperatures and compositions. ajsonline.org

The excess Gibbs free energy (G^E) of a mixture provides a measure of its deviation from ideal solution behavior. For molten salt mixtures like LiCl-KCl, the excess Gibbs energy can be determined from phase diagram analysis and electrochemical measurements. Thermodynamic assessments using the CALPHAD (CALculation of PHAse Diagrams) approach have been employed to model the Gibbs energy of the liquid and solid phases in the LiCl-KCl system. osti.gov The ionic two-sublattice model is often used to describe the molten salt phase. osti.gov The enthalpy of mixing, which is related to the excess enthalpy, has also been measured and calculated, showing good agreement between experimental and modeled values. osti.gov These thermodynamic data are fundamental for understanding the interactions between the components in the molten state.

Enthalpies of Mixing for Constituent and Multi-component Systems

The enthalpy of mixing (ΔHmix) provides fundamental insight into the energetic interactions between the components of a mixture. For the binary LiCl-KCl system, the mixing process is exothermic, indicating that the formation of the mixture is enthalpically favorable compared to the individual liquid components. researchgate.net This exothermic behavior signifies that the two chlorides are completely miscible in the liquid state. researchgate.net

Experimental determination of these values is often carried out using high-temperature calorimetry. rsc.orgosti.gov Studies have measured the enthalpy of mixing across various compositions, consistently showing a negative deviation from ideal solution behavior. The minimum enthalpy of mixing, representing the most stable composition from an enthalpic standpoint, occurs near the eutectic point. researchgate.net For instance, at 1070 K, the minimum value for ΔHmix has been reported to be approximately -4.5 kJ mol⁻¹. researchgate.netwhiterose.ac.uk These experimental findings have been compared with computational data derived from ab initio Molecular Dynamics (AIMD) simulations, which show fair agreement with calorimetric results. researchgate.net

In multi-component systems, such as those relevant to nuclear fuel reprocessing where lanthanide chlorides are present, the enthalpy of mixing becomes more complex. The addition of species like Lanthanum chloride (LaCl₃) to the LiCl-KCl eutectic has been studied using high-temperature melt drop calorimetry. osti.gov These studies are crucial for understanding the thermodynamic stability and behavior of fission products in the molten salt. rsc.org The Molecular Interaction Volume Model (MIVM) has been employed to interpret these experimental data, providing a framework that links macroscopic thermodynamic properties to the microscopic solvation structures within the melt. rsc.orgosti.gov For instance, the mixing enthalpy of LaCl₃ with the LiCl-KCl eutectic has been measured at temperatures such as 873 K and 1133 K across a range of LaCl₃ concentrations. osti.gov

Development and Refinement of Pitzer Mixing Ionic Parameters

The Pitzer model is a powerful semi-empirical framework used to describe the thermodynamic properties of electrolyte solutions, particularly deviations from ideality at high concentrations. wikipedia.org The model uses a set of specific ionic interaction parameters (β⁰, β¹, β², Cφ) for single electrolytes and mixing parameters (θ, ψ) for mixed electrolytes to calculate properties like activity coefficients and osmotic coefficients. wikipedia.org

However, the development and refinement of Pitzer parameters have been overwhelmingly focused on aqueous electrolyte systems at or near standard temperatures (298.15 K / 25 °C). whiterose.ac.ukresearchgate.net Extensive research has been conducted to establish Pitzer parameters for multi-component aqueous systems containing LiCl and KCl, often in the context of brines or geochemical systems. ornl.govosti.gov These studies provide reliable models for predicting solid-liquid equilibria and water activity in complex aqueous solutions. ornl.govosti.gov

There is a notable lack of Pitzer parameter data specifically derived for the high-temperature LiCl-KCl molten salt system. The theoretical basis of the Pitzer equations was developed for solutions with a solvent (like water), and its direct application to a solvent-free ionic liquid like a molten salt is not straightforward. wikipedia.org Thermodynamic modeling of complex molten salt systems like LiCl-KCl-LaCl₃ often relies on other models, such as the Modified Quasichemical Model in the Quadruplet Approximation (MQMQA), which are better suited for capturing the complex interactions in ionic liquids. arxiv.org

Impact of Dissolved Species on Transport and Thermophysical Properties

The dissolution of species, such as fission products and corrosion products, into the LiCl-KCl eutectic significantly alters its physical and transport properties. These changes are intrinsically linked to the coordination chemistry and the formation of complex ions within the melt. researchgate.net

Actinides and lanthanides, which are key components of spent nuclear fuel, dissolve in the LiCl-KCl eutectic and form stable chlorocomplexes. arxiv.org Trivalent lanthanides like Cerium (Ce³⁺), Samarium (Sm³⁺), and Europium (Eu³⁺) typically form octahedral chlorocomplexes, such as [LnCl₆]³⁻. arxiv.org The formation of these complexes has a pronounced effect on the salt's transport properties.

Studies have shown that the presence of these lanthanide chlorocomplexes significantly inhibits ion mobility. arxiv.org This leads to a decrease in diffusivity and fluidicity (the reciprocal of viscosity), meaning the viscosity of the molten salt increases. arxiv.org For example, the diffusivity of a salt containing 6.9 wt% CeCl₃ was found to be significantly lower than that of pure LiCl-KCl eutectic. arxiv.org Interestingly, the specific heat capacity of the salt does not appear to be significantly altered by the addition of these lanthanide species. arxiv.org The magnitude of these effects can also be dependent on the concentration of the dissolved species. arxiv.org Electrochemical studies on Plutonium (Pu³⁺) have determined its diffusion coefficient to be approximately 2 x 10⁻⁵ cm²/s at 733 K, providing critical data for electrorefining process models.

Corrosion of structural materials can introduce transition metals like Nickel (Ni) and Chromium (Cr) into the molten salt. These metals also form distinct chlorocomplexes that influence the salt's properties. ornl.govwikipedia.org Using a combination of spectroscopic analysis and molecular dynamics simulations, researchers have determined that dissolved Ni²⁺ predominantly forms tetrahedral [NiCl₄]²⁻ complexes, while Cr³⁺ forms octahedral [CrCl₆]³⁻ complexes. ornl.govresearchgate.net

The characterization of viscosity and thermal transport is essential for engineering applications. As established, the introduction of solutes, particularly actinides, lanthanides, and transition metals, generally increases the viscosity of the LiCl-KCl eutectic. ornl.govarxiv.org This effect is directly tied to the formation of large, stable chlorocomplexes that hinder the relative movement of ions in the melt.

Regarding thermal transport properties, the specific heat capacity of the LiCl-KCl eutectic is not significantly affected by the dissolution of either lanthanide or transition metal chlorocomplexes at low concentrations. ornl.govarxiv.org While methods for measuring thermal conductivity of molten salts exist, specific data detailing the change in thermal conductivity of LiCl-KCl with various solutes is less commonly reported in the surveyed literature. whiterose.ac.uk The accurate measurement of these properties remains challenging due to the high temperatures and corrosive nature of the medium, often necessitating advanced simulation techniques to supplement experimental data. ornl.govwikipedia.org

Advanced Spectroscopic and Analytical Characterization of Species in Licl Kcl Molten Salt

In Situ Spectroscopic Techniques for Molten Salt Analysis

In situ spectroscopy is indispensable for obtaining real-time information on the identity, structure, and concentration of species as they exist in the molten state. This avoids potential changes that can occur during cooling and solidification.

Raman spectroscopy is a powerful non-destructive technique that provides "fingerprint" information on the vibrational modes of molecules and complex ions. sporian.com In the context of LiCl-KCl molten salt, it is used to identify dissolved species, monitor the formation of new compounds, and determine the coordination environment of metal ions. The technique involves irradiating the sample with a monochromatic laser and analyzing the inelastically scattered light, with shifts in frequency corresponding to the vibrational modes of the species present.

Research has successfully employed Raman spectroscopy to study various systems within LiCl-KCl melts. For instance, in situ studies have identified the formation of subvalent mercury species, specifically Hg₂Cl₂, characterized by a distinct Raman band at approximately 152 cm⁻¹. researchgate.net It has also been instrumental in identifying precipitates formed during reactions. The addition of oxide ions (O²⁻) to LiCl-KCl containing trivalent uranium (U³⁺) leads to the precipitation of uranium dioxide (UO₂), which exhibits a characteristic broad peak around 448 cm⁻¹ corresponding to the U-O stretching mode. researchgate.net Similarly, studies on lanthanides like neodymium (Nd³⁺) have shown the formation of oxychloride precipitates upon reaction with oxide ions. researchgate.net The coordination structure of other lanthanides, such as samarium (Sm³⁺), has also been investigated by analyzing the Raman spectra of quenched salt samples containing varying concentrations of samarium chloride (SmCl₃). ustb.edu.cn

Table 1: Raman Spectroscopic Data for Species in LiCl-KCl Molten Salt
Species/PrecipitateRaman Peak (cm⁻¹)Assignment/DescriptionSource
Hg₂Cl₂~152Vibrational mode of subvalent mercury species researchgate.net
UO₂448U-O stretching mode in uranium dioxide precipitate researchgate.net
NdOClMultiple peaksPrecipitate from reaction of Nd³⁺ with O²⁻ researchgate.net

Ultraviolet-visible-near-infrared (UV-Vis-NIR) absorption spectroscopy is extensively used for quantitative analysis and speciation of transition metal, lanthanide, and actinide ions in LiCl-KCl molten salt. inl.gov The technique is based on the Beer-Lambert law, where the absorbance of light is proportional to the concentration of the absorbing species. researchgate.net The electronic transitions of these f-block elements (f-f and f-d transitions) are sensitive to the ion's oxidation state and its local coordination environment, resulting in characteristic absorption bands. d-nb.info

This method has been crucial for monitoring the oxidation states of uranium. sandia.gov For example, U(III) ions in LiCl-KCl eutectic at 450 °C show distinct absorption bands. d-nb.infokoreascience.kr The conversion between different oxidation states, such as the electrochemical reduction of neptunium(IV) to Np(III) or the chemical reaction of U(III) with other compounds, can be monitored in real-time by observing changes in the UV-Vis spectra. inl.gov Studies have also determined the molar absorptivity coefficients for various uranium ions, such as U⁴⁺ and UO₂²⁺, allowing for precise concentration measurements. researchgate.net The technique is not limited to actinides; the absorption fingerprints of various trivalent lanthanides, including neodymium (Nd³⁺), samarium (Sm³⁺), and dysprosium (Dy³⁺), have been characterized in the UV-Vis-NIR range. researchgate.net

Table 2: UV-Vis-NIR Absorption Data for Actinide and Lanthanide Ions in LiCl-KCl Eutectic
IonOxidation StateProminent Absorption Bands (nm)Source
Uranium (U)III~360, 480, 570, 800-1000 region researchgate.netd-nb.infokoreascience.kr
Uranium (U)IV~430, 510, 650, 1100-1200 region sandia.govresearchgate.net
Neptunium (B1219326) (Np)III~480, 560, 790 inl.gov
Neptunium (Np)IV~420, 500, 700, 950 inl.gov
Neodymium (Nd)III~580, 740, 800 researchgate.net
Samarium (Sm)III~400, 1080, 1230 inl.govresearchgate.net

X-ray Absorption Fine Structure (XAFS) spectroscopy is a powerful element-specific technique for determining the local geometric and electronic structure of an absorbing atom. d-nb.infolibretexts.org The XAFS spectrum is divided into two regions: X-ray Absorption Near Edge Structure (XANES), which provides information on the oxidation state and coordination geometry, and Extended X-ray Absorption Fine Structure (EXAFS), which yields data on the coordination number, identity of neighboring atoms, and interatomic distances. libretexts.org

In LiCl-KCl molten salt, XAFS has been applied to elucidate the structure of complex ions. For example, in situ XAFS studies have been used to track the continuous conversion of uranium between [UCl₆]²⁻ (U⁴⁺) and [UCl₆]³⁻ (U³⁺) complexes during electrolysis. d-nb.info Studies on lanthanum chloride (LaCl₃) in the eutectic melt have shown that the local structure around the La³⁺ ion is an octahedral 6-fold coordination, forming a [LaCl₆]³⁻ complex. EXAFS analysis of uranium species formed from the reaction of UO₂ with HCl in a 3LiCl-2KCl melt at 450°C revealed the presence of [UCl₆]²⁻ species. researchgate.net This technique is particularly valuable because it can provide structural information even for dilute species in complex, high-temperature environments.

Table 3: Structural Parameters from XAFS Analysis of Species in LiCl-KCl Melts
Absorbing IonComplex SpeciesCoordination ShellCoordination Number (CN)Interatomic Distance (Å)Source
La³⁺[LaCl₆]³⁻La-Cl~6N/A
U⁴⁺[UCl₆]²⁻U-Cl6~2.64 d-nb.inforesearchgate.net
U³⁺[UCl₆]³⁻U-Cl6N/A d-nb.info

Ex Situ Analytical Methods for Compositional and Morphological Characterization

Ex situ methods involve the analysis of solidified salt samples at room temperature. These techniques are crucial for precise quantification of elemental composition, including trace impurities, and for studying the morphology of phases that were present in the melt.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is an elemental analysis technique with exceptionally low detection limits, capable of quantifying most elements at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels. libretexts.orgresearchgate.net For analysis, the solidified LiCl-KCl salt sample is first dissolved in an aqueous solution, typically dilute nitric acid. The solution is then nebulized into an argon plasma, which ionizes the atoms. The ions are subsequently separated by a mass spectrometer based on their mass-to-charge ratio. libretexts.org

ICP-MS is the preferred method for determining the concentration of trace-level impurities or fission products in LiCl-KCl salt used in applications like pyroprocessing. spectroscopyonline.comtue.nl Its high sensitivity and multi-element capability allow for a comprehensive survey of the salt's purity. researchgate.net One key advantage of ICP-MS is its ability to distinguish between different isotopes of an element. libretexts.org It has been used, in conjunction with other techniques, to determine the total concentration of specific elements, such as europium, in LiCl-KCl samples after experimental procedures. koreascience.kr

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), sometimes referred to as Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES), is another robust technique for elemental analysis. spectro.comresearchgate.net Similar to ICP-MS, it uses an argon plasma to excite the atoms of the sample. However, instead of detecting ions with a mass spectrometer, ICP-OES measures the characteristic wavelengths of light (photons) emitted as the excited atoms relax to a lower energy state. spectro.com

ICP-OES is well-suited for analyzing elements at higher concentrations, typically in the parts-per-million (ppm) range, making it ideal for determining the concentration of major and minor components in the salt matrix. spectro.com While generally less sensitive than ICP-MS, it is less susceptible to certain types of interferences and can be more cost-effective for routine analysis of less dilute samples. libretexts.org The technique has been applied to determine the total concentration of elements like samarium in LiCl-KCl melts after thermochemical conversion experiments, providing a critical assessment of reaction efficiency. jecst.org


Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES)

Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES), also known as Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES), is a powerful analytical technique for determining the elemental composition of samples. wikipedia.org In the context of LiCl-KCl molten salt research, ICP-AES is frequently employed to perform quantitative analysis of elemental concentrations, particularly for species of interest that have been introduced into the salt, or to verify the bulk composition of the salt itself.

The fundamental principle of ICP-AES involves introducing a sample, typically in a liquid form, into a high-temperature plasma source, usually made of argon gas. wikipedia.orgyoutube.com The plasma, which can reach temperatures of 6,000 to 10,000 K, serves to desolvate, atomize, and excite the atoms of the elements present in the sample. wikipedia.org As these excited atoms relax to their ground state, they emit photons of light at wavelengths that are characteristic for each specific element. The intensity of the emitted light at a particular wavelength is directly proportional to the concentration of that element in the sample. wikipedia.orgshimadzu.com

For the analysis of LiCl-KCl molten salt, the solid salt sample must first be prepared for introduction into the plasma. This typically involves cooling the salt after an experiment, dissolving a precisely weighed amount in an aqueous solution (often deionized water or a dilute acid), and diluting it to a known volume. koreascience.kr This solution is then nebulized to create a fine aerosol that can be efficiently carried into the plasma torch. shimadzu.com

A key application of ICP-AES in LiCl-KCl studies is to determine the total concentration of specific elements, such as actinides or lanthanides, that are part of pyrochemical reprocessing experiments. koreascience.kr For instance, in studies involving the electrochemical reduction of species like europium ions (Eu³⁺) in LiCl-KCl eutectic melts, ICP-AES can be used on the dissolved salt sample after the experiment to measure the total europium content. koreascience.kr This information is crucial when used in conjunction with other techniques, such as Electron Paramagnetic Resonance (EPR) which might only detect a specific oxidation state (e.g., Eu²⁺), to determine the extent of reduction or the distribution of different oxidation states. koreascience.kr

The technique offers high sensitivity, a wide linear dynamic range, and the ability to measure multiple elements simultaneously, making it highly efficient for analyzing the complex mixtures often found in molten salt systems. whitman.edu

Table 1: Example Application of ICP-AES in LiCl-KCl Molten Salt Analysis

AnalytePurposeSample PreparationTypical ResultReference
Europium (Eu)Determine total elemental concentration post-experimentDissolution of the solid salt sample in waterTotal Eu concentration (e.g., in ppm or mol/kg) koreascience.kr
Uranium (U)Quantify concentration in salt before/after electrorefiningDissolution of the salt in dilute nitric acidU concentration to monitor process efficiencyN/A
Lithium (Li)Verify bulk salt compositionDissolution of the salt in deionized waterConcentration of Li to confirm eutectic ratioN/A
Potassium (K)Verify bulk salt compositionDissolution of the salt in deionized waterConcentration of K to confirm eutectic ratioN/A

X-ray Diffraction (XRD) for Solid Phase Identification and Crystallography

X-ray Diffraction (XRD) is an indispensable non-destructive analytical technique used to investigate the crystallographic structure of materials. It is widely applied in the study of LiCl-KCl molten salts, both for characterizing the structure of the liquid/molten state and for identifying the solid phases that are formed during cooling, solidification, or as products of electrochemical reactions within the melt.

The principle of XRD is based on the constructive interference of monochromatic X-rays and a crystalline sample. X-rays are directed at the sample, and the atoms in the crystal lattice scatter the X-rays. When the scattered waves interfere constructively, they produce a diffracted beam, which is detected. The angles at which this constructive interference occurs are determined by Bragg's Law (nλ = 2d sinθ), where 'd' is the spacing between atomic planes in the crystal lattice. The resulting diffraction pattern is a unique fingerprint of the crystalline material, allowing for the identification of its structure and phases.

In the context of LiCl-KCl, High-Energy X-ray Diffraction (HEXRD) has been used to characterize the structure of the molten salt itself at various compositions and temperatures. aps.org By analyzing the diffraction patterns, researchers can obtain information about the atom-atom pair distances and coordination numbers in the liquid state, which is crucial for validating molecular dynamics simulations and understanding the fundamental structure of the melt. aps.org

Furthermore, XRD is essential for identifying the products formed during electrochemical processes in LiCl-KCl melts, such as in pyrochemical reprocessing of spent nuclear fuel. For example, when metal ions like uranyl chloride (UO₂Cl₂) are electrochemically reduced on an electrode, XRD is used to analyze the deposited material to identify the resulting uranium oxides or other compounds. researchgate.net This helps in understanding the reaction pathways and optimizing the separation process. researchgate.net Similarly, in the formation of alloys through co-reduction, XRD analysis of the cathode deposit can identify the specific intermetallic compounds formed. researchgate.net

Table 2: Research Findings from XRD Analysis of LiCl-KCl Systems

SystemTemperature(s)Focus of AnalysisKey FindingsReference
LiCl-KCl Molten Salt645 K - 822 KLiquid structure analysis at different compositions (e.g., 50:50, 58.5:41.5, 70:30 mol %)Provided data on pair distribution functions and structure factors, validating simulation models. aps.org aps.org
LiCl-KCl-UO₂Cl₂773 KIdentification of electro-reduction productsConfirmed the formation of UO₂ from the reduction of UO₂²⁺ at specific potentials. researchgate.net researchgate.net
LiCl-KCl-YCl₃-AlCl₃N/AIdentification of alloys formed by co-reductionCharacterized the cathodic products as being composed mainly of YAl₂, YAl₃, and YAl phases. researchgate.net researchgate.net
LiCl-KCl-MgCl₂>1023 KAnalysis of volatile componentsIdentified the volatile species as a mixture of KCl and KMgCl₃. researchgate.net

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS) for Microstructure and Compositional Mapping

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS) are powerful complementary techniques for the microstructural and compositional analysis of materials. kfupm.edu.sa In the study of LiCl-KCl molten salt systems, they are invaluable for examining the morphology, topography, and elemental makeup of electrodes and reaction products after electrochemical experiments.

SEM works by scanning a focused beam of electrons onto the surface of a sample. ri.se The interactions between the electrons and the atoms in the sample produce various signals, including secondary electrons and backscattered electrons. Secondary electrons are used to generate high-resolution images of the surface topography, revealing features like grain size, texture, and porosity. kfupm.edu.sa Backscattered electrons are sensitive to the atomic number of the elements in the sample, providing contrast that helps differentiate between areas with different compositions. kfupm.edu.sa

EDS (also known as EDX) is an analytical technique that is typically integrated with an SEM. ri.se When the electron beam of the SEM strikes the sample, it can cause atoms to eject an electron from an inner shell. An electron from a higher energy shell then fills the vacancy, releasing the excess energy in the form of an X-ray. The energy of this X-ray is characteristic of the element from which it was emitted. The EDS detector collects these X-rays and generates a spectrum showing the elemental composition of the analyzed area. nih.gov This allows for qualitative and semi-quantitative elemental analysis and the creation of elemental maps showing the spatial distribution of different elements across the sample's surface. ri.se

In LiCl-KCl research, SEM/EDS is routinely used to characterize the deposits on cathodes after electrolysis. For example, after the electro-reduction of metal ions to form alloys on an electrode, SEM images can reveal the morphology of the alloy deposit, such as whether it is dendritic, smooth, or porous. researchgate.netresearchgate.net Simultaneously, EDS analysis can identify the elements present in the deposit and map their distribution, confirming the formation of the desired alloy and identifying any impurities. researchgate.netresearchgate.net This information is critical for understanding deposition mechanisms, evaluating the efficiency of separation processes, and assessing the quality of the final product.

Table 3: Examples of SEM/EDS Findings in LiCl-KCl Electrochemical Systems

ExperimentSample AnalyzedSEM Findings (Microstructure)EDS Findings (Compositional Mapping)Reference
Electro-reduction of Dy(III) on a liquid Zn electrodeProduct on Zn electrodeRevealed the morphology of the intermetallic compounds formed.Confirmed the presence and distribution of Dysprosium (Dy) and Zinc (Zn) in the product. researchgate.net researchgate.net
Co-reduction of Y(III) and Al(III)Cathodic alloy depositShowed the phase structure of the Y-Al alloy.Indicated that the alloys were composed of Y and Al, helping to identify phases like YAl₂. researchgate.net researchgate.net
Electro-reduction of Al(III)Li-Al alloy samplesExamination of surface topography and grain structure of the formed alloy.Determined the chemical composition of micro-features on the alloy surface. researchgate.net researchgate.net

Ion Chromatography (IC) for Molten Salt Composition Analysis

Ion Chromatography (IC) is a form of high-performance liquid chromatography (HPLC) used for the separation and quantification of ionic species. metrohm.com It is a highly sensitive and versatile technique that can be applied to the analysis of the LiCl-KCl molten salt matrix to determine the concentration of various anions and cations. metrohm.com

The principle of IC involves a liquid mobile phase (the eluent) carrying a sample through a column packed with a stationary phase (an ion-exchange resin). metrohm.com The ions in the sample separate based on their affinity for the resin. Ions that have a weaker affinity travel through the column more quickly, while those with a stronger affinity are retained longer. After separation, the ions pass through a detector, most commonly a conductivity detector, which measures the concentration of each ion as it elutes from the column. lcms.cz For enhanced sensitivity, a suppressor is often used to reduce the background conductivity of the eluent.

For the analysis of a LiCl-KCl salt sample, the solid salt is first dissolved in high-purity deionized water to a precise concentration. This aqueous solution is then injected into the IC system. The high concentrations of lithium, potassium, and chloride ions from the salt matrix can present a challenge, potentially overwhelming the detector and obscuring the peaks of trace ions. chromatographyonline.com Therefore, sample preparation steps, such as dilution or the use of specialized high-capacity columns, are often necessary to manage the matrix effects. metrohm.com

IC is particularly useful for quantifying anionic impurities (e.g., sulfate, nitrate, fluoride) and can also be configured to measure cationic species. metrohm.comlcms.cz In the context of LiCl-KCl molten salt, which is often used in high-temperature applications where purity is critical, IC can be used as a quality control tool to check the starting material for contaminants or to analyze the salt after an experiment to detect the presence of soluble reaction byproducts. For instance, it can be used to quantify the concentration of potassium ions as an alternative to methods like flame photometry or AAS. metrohm.com The ability of IC to separate and quantify multiple ions in a single analysis makes it an efficient method for comprehensive compositional analysis. metrohm.com

Table 4: Potential Application of Ion Chromatography for LiCl-KCl Salt Analysis

Analysis TypeTarget AnalytesSample MatrixPurposeTypical Detection Limit
Anion AnalysisFluoride (B91410), Nitrate, Sulfate, Phosphate (B84403)Dissolved LiCl-KCl saltQuantify anionic impurities that could affect electrochemical processesµg/L (ppb) range lcms.cz
Cation AnalysisSodium, Ammonium, Magnesium, CalciumDissolved LiCl-KCl saltQuantify cationic impurities in the saltµg/L (ppb) range lcms.cz
Major Component AnalysisPotassium (K⁺)Dissolved LiCl-KCl saltVerify composition as an alternative to AAS or flame photometry metrohm.comN/A

Applications of Licl Kcl in Nuclear Fuel Cycle Technologies

Pyrochemical Reprocessing of Spent Nuclear Fuel

Pyrochemical reprocessing, an electrometallurgical treatment, is being developed to handle spent nuclear fuel, offering a compact alternative to conventional aqueous reprocessing methods. This high-temperature process utilizes molten salts, with LiCl-KCl eutectic being a common choice, to separate actinides from fission products. researchgate.nethbni.ac.in In this method, spent fuel is anodically dissolved in the molten salt, and the valuable actinide elements are selectively recovered through electrochemical techniques, while fission products are separated based on their differing thermodynamic and electrochemical properties. researchgate.nethbni.ac.in

Electrorefining Processes for Uranium and Actinide Recovery

Electrorefining is the central step in the pyrochemical reprocessing of metallic fuels. It operates by dissolving the spent metallic fuel from an anode into the LiCl-KCl electrolyte and then selectively electrodepositing the actinides onto one or more cathodes. researchgate.net This process effectively separates uranium and other transuranic elements from the bulk of the fission products. electrochem.org

A key objective of electrorefining is the recovery of purified uranium, which constitutes the majority of the spent fuel mass. This is typically achieved by deposition onto a solid cathode, often a steel mandrel. electrochem.org The process is designed to be highly selective for uranium. researchgate.net Uranium and neptunium (B1219326) can be recovered with high collection efficiency and selectivity on a solid cathode. tandfonline.comresearchgate.net

The fundamental electrochemical reaction is the reduction of uranium ions (U³⁺) from the salt to uranium metal (U⁰) at the cathode surface. researchgate.netresearchgate.net The morphology of the deposited uranium is typically dendritic, which can entrap some of the electrolyte salt. researchgate.net This requires a subsequent cathode processing step where the salt is distilled off and the uranium is melted into a solid ingot. Studies have shown that the reduction of U³⁺ to U⁰ on a solid electrode is a (quasi-)reversible, three-electron exchange reaction. researchgate.net

ParameterFindingSource
Recovery Efficiency High collection efficiency for Uranium and Neptunium. tandfonline.com
Deposit Morphology Dendritic, requiring post-processing to remove salt. researchgate.net
Electrochemical Reaction U³⁺ + 3e⁻ → U⁰ researchgate.net

This interactive table summarizes key research findings on the selective deposition of uranium on solid cathodes in a LiCl-KCl molten salt system.

Following the recovery of the bulk uranium, the remaining transuranic (TRU) actinides (such as plutonium, neptunium, americium, and curium) are recovered together in a grouped fashion. researchgate.net This is accomplished by using a liquid metal cathode, typically liquid cadmium (Cd). researchgate.net The liquid cathode offers different thermodynamic properties compared to a solid cathode, allowing for the co-deposition of the TRU elements along with any remaining uranium.

The actinides are recovered from the salt and form intermetallic compounds with the cadmium, such as PuCd₁₁-type compounds. researchgate.netelsevierpure.com This grouped recovery of all actinides simplifies the process and enhances its proliferation resistance, as plutonium is not separated in a pure form. hbni.ac.in Experiments have successfully demonstrated the simultaneous recovery of U, Pu, Np, Am, and Cm in a liquid Cd cathode from LiCl-KCl melts. researchgate.net However, the presence of certain fission products, like neodymium, can lower the current efficiency for plutonium and americium recovery. tandfonline.com

ActinideSeparation Factor (vs. U) in LiCl-KCl/CdSource
Neptunium (Np) 2.12 ± 0.42 hbni.ac.in
Plutonium (Pu) 1.88 ± 0.09 hbni.ac.in
Americium (Am) 3.08 ± 0.78 hbni.ac.in
Curium (Cm) 3.52 ± 0.59 hbni.ac.in

This interactive table presents the separation factors for various actinides relative to uranium in a LiCl-KCl/liquid cadmium system at 773 K, indicating the feasibility of grouped recovery.

The effectiveness of pyrochemical reprocessing hinges on the efficient separation of various fission products from the actinides. The behavior of these products in the LiCl-KCl electrolyte is governed by the thermodynamic stability of their respective chlorides.

Alkali and Alkaline Earth Metals: Fission products like cesium, strontium, and barium form highly stable chlorides that are more stable than the LiCl-KCl electrolyte itself. hbni.ac.inanl.gov Consequently, they are not reduced at the cathode and accumulate in the salt phase. hbni.ac.in Their removal is necessary to allow for the recycling of the electrolyte and is a subject of ongoing research, with methods like zeolite ion-exchange and precipitation being investigated. sci-hub.se

Noble Metals: Noble metal fission products (e.g., molybdenum, ruthenium, technetium) have chlorides that are thermodynamically less stable than uranium trichloride (B1173362). electrochem.organl.gov As a result, they are not anodically dissolved and are ideally retained in the anode basket along with the fuel cladding hulls. electrochem.organl.gov This prevents them from contaminating the cathode products. anl.gov

Lanthanides (Rare Earth Elements): Lanthanides (e.g., cerium, neodymium, lanthanum) present the greatest separation challenge because their electrochemical properties are very similar to those of the minor actinides, particularly americium and curium. tandfonline.comtandfonline.com They tend to co-deposit with the actinides, reducing the purity of the recovered product. tandfonline.com While uranium, neptunium, and plutonium can be separated from lanthanides with relative ease, americium is often accompanied by some rare earth elements in the cathode deposit. tandfonline.com

The first step in electrorefining is the anodic dissolution of the spent metallic fuel. researchgate.net Chopped fuel segments are placed in a perforated fuel dissolution basket (FDB), which acts as the anode. electrochem.org When a potential is applied, the actinide metals in the fuel are oxidized and dissolve into the LiCl-KCl electrolyte as ions (e.g., U → U³⁺ + 3e⁻). electrochem.org

The process is designed to maximize the dissolution of uranium and other actinides while retaining the less reactive components. electrochem.org The bond sodium and active metal fission products within the fuel chemically react with uranium trichloride (UCl₃) present in the salt, dissolving into the electrolyte. electrochem.organl.gov The more noble fission products and the fuel's zirconium matrix stabilizer are intended to remain undissolved in the anode basket. researchgate.netanl.gov Research has indicated that the diffusion of reactants within the porous matrix of the chopped fuel segments is a rate-controlling step for the dissolution of uranium. anl.gov

Electroreduction of Oxide Fuels in LiCl-based Salt Systems

While electrorefining is directly applicable to metallic fuels, the majority of spent fuel from current commercial reactors is in oxide form (e.g., uranium dioxide). Oxide fuels are not directly compatible with the chloride-based electrorefining process. Therefore, a head-end step, known as electroreduction or oxide reduction, is required to convert the spent oxide fuel into a metallic form suitable for electrorefining. sci-hub.seresearchgate.net

ParameterDescriptionSource
Process Goal Convert oxide fuels (e.g., UO₂) to metallic form for electrorefining. sci-hub.seresearchgate.net
Electrolyte LiCl-KCl with dissolved Li₂O. researchgate.net
Mechanism Electrochemical reduction at the cathode, often mediated by in-situ generated lithium metal. urfu.ruosti.gov
Efficiency Uranium reduction extents can exceed 98%. osti.gov
Innovation Novel methods like the 'fluidised cathode' are being developed to improve efficiency. core.ac.ukucl.ac.uk

This interactive table outlines the key features of the electroreduction process for oxide fuels in LiCl-based salt systems.

Waste Management Strategies within Pyroprocessing

In the pyrochemical reprocessing of spent nuclear fuel, the LiCl-KCl eutectic salt is a common electrolyte. sci-hub.seresearchgate.net This process, however, generates radioactive waste salts containing fission products and residual actinides that require effective management strategies to minimize waste volume and ensure safe, long-term storage. sci-hub.seresearchgate.net

Ceramic Solidification of Salt-Containing Radioactive Wastes

A significant challenge in managing LiCl-KCl waste from pyroprocessing is its high volatility and poor compatibility with conventional silicate (B1173343) glass solidification methods. To address this, research has focused on converting the volatile chloride waste into a more stable, durable form suitable for disposal.

One promising strategy is dechlorination using an inorganic composite. A SiO2-Al2O3-P2O5 (SAP) inorganic composite, prepared via a sol-gel process, has been investigated as a dechlorination agent. researchgate.net In this method, the chloride salt reacts with the SAP composite at elevated temperatures, converting the metal chlorides into more stable phosphate (B84403) and silicate forms. Thermogravimetric analysis shows that for LiCl-KCl waste, the dechlorination reaction occurs in two main stages: the first at around 400°C for LiCl and the second at approximately 700°C for KCl. researchgate.net The resulting consolidated solid form's durability and densification depend on the ratio of SAP to salt. Leaching tests have demonstrated that this dechlorination method can be a viable alternative for immobilizing waste salt. researchgate.net

Another novel approach involves the electrochemical formation of lanthanide silicides. jst.go.jp In this process, which aims to periodically remove accumulated fission products from the molten salt, a silicon cathode is used. Lanthanide chlorides in the LiCl-KCl melt are electrochemically reduced and react with the cathode to form stable silicide compounds. Studies at 723 K have shown that the growth of the dense silicide layer is governed by diffusion. jst.go.jp This technique not only separates the fission products but also stabilizes them in a solid waste form. jst.go.jp

Purification and Recovery Methodologies for Electrolyte Molten Salt (e.g., Vacuum Distillation)

To enhance the economic viability and reduce the environmental footprint of pyroprocessing, methodologies for purifying and recycling the LiCl-KCl electrolyte are crucial. kns.orgresearchgate.net These techniques aim to separate the valuable salt from the accumulated fission products.

Vacuum Distillation has emerged as a promising method for the complete separation of LiCl-KCl salts from non-volatile fission products, particularly rare-earth oxides or oxychlorides. kns.orgnih.gov The process leverages the difference in vapor pressures between the salt and the contaminants. kns.org Reducing the pressure via a vacuum pump increases the vaporization rate of the salt, allowing it to be distilled at lower temperatures and in less time. kns.orgresearchgate.net Research has shown that the distillation flux of the salts is significantly increased under vacuum conditions compared to atmospheric pressure. kns.org For instance, vaporization of LiCl-KCl eutectic salt is effective above 900°C and at a pressure of 5 Torr. researchgate.net The recovered salt, consisting of approximately 43.7 wt% LiCl and 56.3 wt% KCl, is compositionally similar to the original eutectic mixture and can be reused in the electrorefining process. tandfonline.com

Table 1: Experimental Results of Vacuum Distillation of LiCl-KCl Eutectic Salt researchgate.netrsc.org
ConditionTemperaturePressureObservationDecontamination Factor (DF)
With Rare-Earth Precipitates>900 °C5 TorrEffective vaporization and separation of salt.DF > 5000 for rare-earth chlorides. researchgate.net
With 20 wt% ThF41173 K (900 °C)20 Pa91% evaporation ratio of LiCl-KCl achieved.DF > 103 for Th; > 102 for Nd and Sm. rsc.org

Reactive Crystallization is another effective purification technique. This method involves adding a chemical agent to the molten salt to precipitate impurities, which can then be physically separated. koreascholar.comresearchgate.net For example, using Li2CO3 as a precipitating agent has been shown to successfully remove fission products and corrosive materials. koreascholar.comresearchgate.net The process yields high-purity white LiCl-KCl salt, with fission product and metal element concentrations suppressed to several parts per million in the purified salt. koreascholar.com Similarly, phosphate precipitation using agents like Li3PO4 has been used to remove rare-earth fission products. sci-hub.seresearchgate.net This technique can achieve removal efficiencies of over 95% for thorium and most rare-earth elements. researchgate.net

Research on Mitigation of Deliquescence and Corrosion Risks in Waste Storage

Solidified LiCl-KCl waste salt is highly hygroscopic, meaning it readily absorbs moisture from the air. This property leads to deliquescence, where the salt absorbs enough moisture to dissolve and form a corrosive brine. inl.govelsevierpure.com This poses a significant risk to the integrity of stainless steel storage containers. elsevierpure.comosti.gov

Research conducted in a humid air environment (40°C, 20% relative humidity) showed that pure eutectic LiCl-KCl gained 50% of its mass due to water absorption and showed standing water after just 24 hours. inl.govelsevierpure.com This deliquescence is primarily driven by the presence of LiCl. inl.gov The resulting brine is highly corrosive to container materials. inl.govinl.gov Studies on type 304 and 316 stainless steels revealed that while little corrosion occurs below 40°C, pitting corrosion is observed at temperatures above 60°C, with the corrosion rate accelerating with increased temperature and time. researchgate.net

Table 2: Effect of NaCl Dilution on LiCl-KCl Deliquescence (40°C, 20% RH) inl.govelsevierpure.com
NaCl Concentration (mass%)Mass Gain (Water Absorption)Time to First Standing WaterCorrosion Evidence on Stainless Steel
0 (Pure LiCl-KCl)~50%24 hoursSignificant
89~3%No standing water observed after 48 hoursMinimal

Molten Salt Reactor (MSR) Technologies

The unique properties of LiCl-KCl eutectic salt also make it a candidate for use in advanced nuclear reactors, specifically Molten Salt Reactors (MSRs). rsc.orgwikipedia.org MSRs are a class of Generation IV reactors that use molten salt as either the primary coolant or as both the coolant and the fuel solvent. wikipedia.orgresearchgate.net

Research on LiCl-KCl as a Coolant and Fuel Salt Candidate

LiCl-KCl is particularly considered for fast-spectrum MSRs. anl.goviaea.org In these designs, the fuel, such as uranium and plutonium chlorides, is dissolved directly into the molten chloride salt, which then circulates through the reactor core and primary heat exchangers. inl.gov The use of a liquid fuel allows for online reprocessing and fission product removal. anl.gov

For MSR applications, isotopic enrichment of the chloride and lithium components is often necessary. anl.govinl.gov Natural chlorine contains 35Cl, which can transmute to 36Cl, a long-lived radionuclide. Therefore, salts enriched in 37Cl are required to avoid this activation product. inl.gov Similarly, to mitigate the production of tritium (B154650) from the neutron-absorbing 6Li isotope, lithium-containing salts must be enriched in 7Li. anl.gov The thermal and physical properties of the salt, such as its heat capacity and density, are critical design parameters for its use as a coolant. inl.govboisestate.edu

Radiation Chemistry and Radiolysis Phenomena in LiCl-KCl

The intense radiation field within a reactor core induces complex chemical reactions in the molten salt, a process known as radiolysis. Understanding these phenomena is essential for predicting the long-term behavior of the salt as a fuel carrier and coolant. rsc.orgdigitellinc.com

Pulse radiolysis studies on molten LiCl-KCl have identified the primary transient species formed upon irradiation: the solvated electron (eS−) and the di-chlorine radical anion (Cl2˙−). rsc.orgdigitellinc.com The subsequent reactions of these highly reactive species with other salt constituents, including dissolved fuel and fission products, dictate the chemical evolution of the system. For example, research has examined the reaction kinetics of the solvated electron with zinc ions (Zn2+), a surrogate for certain fission products, and the complex decay mechanisms of the Cl2˙− radical. rsc.org The presence of fission products like iodine (as iodide, I−) further complicates the radiation chemistry, leading to the formation of new transient species such as the interhalogen radical anion (ICl˙−). rsc.org The interactions and lifetimes of these radiolytically generated species are crucial as they can affect material corrosion, fuel stability, and the transport of volatile fission products within the reactor system. rsc.orgrsc.org

Applications of Licl Kcl in Energy Storage and Conversion Systems

Liquid Metal Batteries (LMBs)

Liquid metal batteries represent a promising technology for large-scale energy storage, such as in grid applications, due to their potential for low cost, long cycle life, and high power capacity. The fundamental design of an LMB consists of two liquid metal electrodes (a negative and a positive electrode) separated by a molten salt electrolyte. The LiCl-KCl eutectic mixture is a commonly utilized electrolyte in lithium-based LMBs.

Design Principles and Performance Optimization of Li-Based LMBs with LiCl-KCl Electrolyte

The design of lithium-based liquid metal batteries (Li-LMBs) with a LiCl-KCl electrolyte is centered around achieving stable operation at lower temperatures while maximizing energy density. A key challenge is the high operating temperatures typically required for LMBs, which can increase costs and lead to material degradation. The LiCl-KCl eutectic has a melting point of approximately 352°C, enabling cell operation at temperatures around 400°C, which is significantly lower than many other molten salt systems. westernsydney.edu.au

Research has focused on developing new chemistries for the positive electrode to be compatible with the LiCl-KCl electrolyte at these lower operating temperatures. For instance, the use of low-melting-point alloys such as Sb-Bi-Sn and Sb-Bi-Pb as the positive electrode has been investigated. westernsydney.edu.au A notable issue in these systems is the displacement reaction between the lithium (Li) anode and potassium chloride (KCl) in the electrolyte, which can alter the electrolyte composition and degrade battery performance. westernsydney.edu.aumit.edu To counteract this, a strategy of adding a small amount of potassium (K) to the lithium anode has been developed. This addition helps to inhibit the displacement reaction, thereby maintaining the stability of the molten salt and improving the cycling stability of the battery at a low operating temperature of 400°C. westernsydney.edu.aumit.edu

The performance of these optimized Li-based LMBs is promising. For example, a LiK|LiCl–KCl|Sb₃₀Bi₄₀Sn₃₀ LMB has demonstrated a high energy density of approximately 241 Wh/kg. mit.edu Another variation, the LiK|LiCl–KCl|Sb₃₀Bi₄₀Pb₃₀ LMB, exhibits an energy density of about 194 Wh/kg. mit.edu These advancements in designing and developing innovative LMBs showcase the potential for sustainable and cost-effective energy storage. mit.edu

Characterization of Multi-Cationic Molten Salt Electrolytes (e.g., LiCl-KCl-NaCl) for LMBs

To further reduce the operating temperature and enhance the performance of liquid metal batteries, researchers have explored multi-cationic molten salt electrolytes. A prominent example is the ternary mixture of lithium chloride, potassium chloride, and sodium chloride (LiCl-KCl-NaCl). These multi-component electrolytes are promising for low-temperature (≤450°C) sodium-based liquid metal batteries (Na-LMBs) due to their lower melting points. researchgate.net

The addition of NaCl to the LiCl-KCl eutectic can be considered as a pseudo-binary system where the LiCl-KCl eutectic acts as the solvent. westernsydney.edu.auosti.gov When the molar fraction of NaCl is no more than 9 mol%, the melting temperature of the LiCl-KCl-NaCl mixture remains around 350°C, similar to the binary LiCl-KCl eutectic. researchgate.netosti.gov This allows for a reduction in the operating temperature of Na-based LMBs. researchgate.net

Interfacial Reaction Studies and Stability at Electrode-Electrolyte Interfaces

The stability of the interface between the liquid metal electrode and the molten salt electrolyte is crucial for the long-term performance and safety of liquid metal batteries. nih.govpsu.edu The high reactivity of lithium metal with virtually all electrolytes presents a significant challenge, leading to parasitic reactions and the formation of a solid electrolyte interphase (SEI). osti.gov Understanding and controlling these interfacial reactions are fundamental to preventing issues like dendritic growth and ensuring the reversibility of the electrochemical processes. psu.eduosti.gov

In Li-LMBs with a LiCl-KCl electrolyte, a key interfacial reaction is the displacement reaction between the lithium anode and KCl. westernsydney.edu.au This reaction can be suppressed by alloying the lithium anode with potassium, which stabilizes the electrolyte composition and improves cycling stability. westernsydney.edu.au The formation of a stable SEI is critical for passivating the electrode surface, allowing for the transport of lithium ions while blocking electrons to prevent further electrolyte degradation. youtube.com

The composition and properties of the SEI are influenced by the electrolyte's components. For instance, in chlorine-rich sulfide (B99878) solid-state electrolytes, the migration of chloride ions to the lithium electrode interface can form a LiCl-dominated interphase layer. nih.gov This layer acts as a self-limiting barrier, preventing further parasitic reactions between the lithium and the electrolyte. nih.gov While this research is on solid-state systems, the principle of forming a stable, ionically conductive, and electronically insulating interphase is also critical for the liquid-state interfaces in LMBs. The study of these interfacial phenomena is an active area of research, with the goal of designing electrolytes and interfaces that ensure the stable and dendrite-free operation of lithium-metal-based batteries. mit.edu

Structural Energy Storage Systems

Structural energy storage systems are multifunctional materials that can simultaneously bear mechanical loads and store electrical energy. This innovative approach aims to integrate energy storage capabilities directly into the structural components of buildings, vehicles, and other infrastructure.

Development of Cement-Based Capacitors Utilizing LiCl-KCl Additives

One promising area in structural energy storage is the development of cement-based capacitors. These devices use cement, a ubiquitous construction material, as the electrolyte host. By incorporating additives, the ionic conductivity and capacitive properties of the cement can be enhanced, turning it into a functional electrochemical device. youtube.comresearchgate.net

Research has shown that the addition of LiCl and KCl to the cement paste can significantly improve the electrochemical performance of these capacitors. westernsydney.edu.auresearchgate.netwesternsydney.edu.au In one study, cement-based capacitors were fabricated using cement, nickel foam electrodes, and various concentrations of LiCl and KCl solutions. westernsydney.edu.au The results indicated that while both salts improved electrochemical properties, the addition of a 2 mol/L KCl solution led to an enhancement in both the mechanical and electrochemical performance. westernsydney.edu.auresearchgate.netwesternsydney.edu.au Conversely, the positive effect of LiCl on electrochemical performance was found to diminish when its concentration exceeded a certain threshold. westernsydney.edu.auresearchgate.netwesternsydney.edu.au

The incorporation of these salts affects the microstructure and hydration process of the cement. For example, a denser microstructure was observed in the cement-based capacitor with 2 mol/L KCl. westernsydney.edu.auresearchgate.netwesternsydney.edu.au Lithium ions are known to accelerate cement hydration, which can improve early compressive strength by promoting the formation of calcium-silicate-hydrate (C-S-H) and increasing the matrix density. westernsydney.edu.au However, this can sometimes lead to a decrease in strength at later stages. scilit.com The table below summarizes the effects of different LiCl and KCl concentrations on the compressive strength and ionic conductivity of cement-based capacitors.

Additive Concentration (mol/L)Compressive Strength (MPa)Ionic Conductivity (mS/cm)
LiCl
1Highest among LiCl samples-
1.5Lower than 1 mol/L-
2Lower than 1.5 mol/L-
KCl
1Lower than LiCl samples-
1.5--
2Enhanced mechanical propertiesEnhanced electrochemical properties

Data compiled from research on the effects of LiCl and KCl additives on cement-based capacitors. westernsydney.edu.auresearchgate.net

These findings highlight the potential of using LiCl and KCl to develop multifunctional cement-based materials for energy storage, contributing to the creation of smart and sustainable civil infrastructure. westernsydney.edu.auresearchgate.netwesternsydney.edu.au

Applications of Licl Kcl in Advanced Materials Synthesis and Processing

Electrodeposition of Metals and Alloys

The LiCl-KCl eutectic melt is extensively utilized as an electrolyte for depositing metals and alloys that are difficult or impossible to obtain from aqueous solutions due to their high reactivity. The molten salt provides a stable environment for the reduction of metal ions to their metallic state at a cathode.

The electrodeposition of titanium in molten salts is a promising alternative to the conventional Kroll process, offering the potential for a more cost-effective and energy-efficient production route. The LiCl-KCl eutectic is a key electrolyte in this field, particularly for processes operating at relatively low temperatures.

Research has demonstrated that the reduction of titanium ions in LiCl-KCl melts is a multi-step process. For instance, at 700 °C, Ti³⁺ ions are first reduced to Ti²⁺, and then subsequently to metallic titanium. mdpi.com Other studies using pulse techniques in a LiCl-KCl eutectic melt have shown that the reduction of Ti³⁺ to Ti²⁺ is quasi-reversible, while the reduction of Ti²⁺ to Ti is an irreversible reaction. mdpi.com The specific reduction pathway can be influenced by the titanium precursor used. When using Ti₂O₃ as a precursor in a LiCl-KCl-Li₂O melt at 800 °C, the reduction proceeds through several intermediate phases, including LiTiO₂, TiO, and Ti₃O, before yielding metallic titanium. electrochemsci.org

To enable even lower operating temperatures, modifications to the standard LiCl-KCl eutectic are often employed. One approach involves using a ternary LiCl-KCl-CsCl eutectic, which has a melting point as low as 263 °C. jst.go.jp This allows for the electrodeposition of titanium nanoparticles at temperatures around 300-350 °C. jst.go.jp However, the low solubility of titanium ions like Ti²⁺ in these low-temperature melts can limit the production rate. jst.go.jp To counteract this, fluoride (B91410) ions (F⁻) are often added to the melt. The addition of F⁻ increases the total concentration of soluble titanium ions, thereby boosting the limiting current density for titanium electrodeposition. jst.go.jp For example, metallic titanium has been successfully obtained at 350 °C in a TiCl₂-saturated LiCl-KCl-CsCl melt with a current efficiency of 83% without fluoride addition. jst.go.jp While adding fluoride enhances the deposition rate, it can lead to the formation of stable compounds like LiF on the deposit, which requires additional removal steps. jst.go.jp

The morphology of the deposited titanium is also a critical factor. Generally, smoother and more compact titanium films are desired. It has been observed that lower electrodeposition temperatures tend to produce smaller grain sizes. researchgate.net The addition of fluorides, such as in LiCl-KCl-LiF systems, can also improve the morphology of the deposited titanium. kyoto-u.ac.jp

Table 1: Research Findings on Titanium Electrodeposition in LiCl-KCl Based Melts

Electrolyte SystemTemperature (°C)Titanium PrecursorKey FindingsReference
LiCl-KCl Eutectic743 K (470 °C)Ti(II), Ti(III)Reduction of Ti³⁺ to Ti²⁺ is quasi-reversible; reduction of Ti²⁺ to Ti is irreversible. mdpi.com
LiCl-KCl-CsCl Eutectic300 - 500TiCl₂Addition of F⁻ increases the limiting current density of Ti electrodeposition. jst.go.jp
LiCl-KCl-CsCl Eutectic350TiCl₂Metallic Ti obtained with a current efficiency of 83% (without F⁻ addition). jst.go.jp
LiCl-KCl-Li₂O Eutectic800Porous Ti₂O₃Reduction proceeds via intermediate phases (LiTiO₂, TiO, Ti₃O) to metallic Ti. electrochemsci.org
LiF-LiCl Eutectic823 - 973 K (550 - 700 °C)Li₂TiF₆ + Ti spongeLower temperatures result in smoother films due to suppressed crystal grain growth. researchgate.net

The LiCl-KCl eutectic melt is also an effective medium for the electrochemical synthesis of intermetallic alloys, such as aluminum-nickel (Al-Ni) alloys. These alloys are of significant interest due to their high-temperature strength and corrosion resistance. By carefully controlling the electrochemical parameters in a LiCl-KCl-AlCl₃ melt, it is possible to selectively form different Al-Ni intermetallic phases.

In a LiCl-KCl-AlCl₃ (2 wt.%) molten salt at 753 K (480 °C), the electrochemical deposition of aluminum onto a nickel substrate leads to the formation of various Al-Ni alloys. mdpi.com The specific phase formed is dependent on the deposition potential. Through techniques like square wave voltammetry (SWV), open circuit potentiometry (OCP), and potentiostatic electrolysis, researchers have identified the formation of five distinct Al-Ni alloy phases. mdpi.com By adjusting the deposition potential, it is possible to controllably synthesize AlNi₃, Ni₅Al₃, AlNi, Al₃Ni₂, and Al₃Ni. mdpi.com This method offers a lower-temperature alternative to traditional solid-state reaction methods for producing these intermetallic compounds. mdpi.com

Table 2: Formation of Al-Ni Alloy Phases by Electrodeposition in LiCl-KCl-AlCl₃ Melt at 753 K

Alloy PhaseDeposition Potential (vs. Pt reference)Synthesis MethodReference
AlNi₃Controlled PotentialPotentiostatic Electrolysis mdpi.com
Ni₅Al₃Controlled PotentialPotentiostatic Electrolysis mdpi.com
AlNiControlled PotentialPotentiostatic Electrolysis mdpi.com
Al₃Ni₂Controlled PotentialPotentiostatic Electrolysis mdpi.com
Al₃NiControlled PotentialPotentiostatic Electrolysis mdpi.com

Aluminum-lithium (Al-Li) alloys are highly sought after in the aerospace industry due to their low density and high elastic modulus. Molten salt electrolysis using a LiCl-KCl electrolyte is a viable method for producing Al-Li master alloys. In this process, lithium is electrolytically deposited from the salt onto a molten aluminum cathode, into which it dissolves to form the alloy. researchgate.netsciencemadness.org

The electrolysis is typically carried out at temperatures around 670-700 °C. sciencemadness.org Besides the LiCl-KCl eutectic, other salt mixtures like LiCl-NaCl and single LiCl melts have also been studied. researchgate.net The composition of the electrolyte and the process parameters significantly affect the current efficiency and the purity of the resulting alloy. researchgate.net For instance, using Li₂CO₃ as a low-cost, non-hygroscopic source of lithium in a LiCl-LiF electrolyte has been investigated. Adding 2 wt% Li₂CO₃ was found to decrease the back electromotive force (EMF) by 0.5-0.8 V. researchgate.netresearchgate.net In one study, continuous electrolysis for 48 hours at 680 °C and 300 A produced 16 kg of Al-Li alloy with an average lithium content of 6.73% and a current efficiency reaching up to 66.1%. researchgate.net

Lower temperature methods have also been explored. An Al-Li alloy with a lithium content of 6.9 wt% was successfully prepared by electrodeposition on a solid aluminum electrode in a urea-LiCl molten salt system at a much lower temperature of 373 K (100 °C). nih.gov This process involves the underpotential deposition of lithium onto the aluminum electrode to form α-Al and AlLi phases. nih.gov

Table 3: Electrolytic Production of Al-Li Alloys in LiCl-Based Melts

Electrolyte SystemCathodeTemperatureKey FindingsReference
LiCl-KCl-LiFMolten Aluminum670 - 700 °CSuccessful lab-scale production of Al-Li alloy with 11% lithium. sciencemadness.org
LiCl-LiF with Li₂CO₃Molten Aluminum680 °CProduced 16 kg of Al-Li alloy (6.73% Li) with a current efficiency up to 66.1%. researchgate.net
Urea-LiCl (77.5:22.5 mol%)Solid Aluminum373 K (100 °C)Feasible low-temperature preparation of Al-Li alloy with up to 6.9 wt% Li. nih.gov
LiCl-KClSolid Aluminum648 K (375 °C)Prepared Al-Cu-Li alloy with up to 9.0 wt% Li via electro-deoxidation of an Al-Cu-Li₂O cathode. nih.gov

Advanced Metallurgical Refining Processes

The LiCl-KCl eutectic melt is a cornerstone of pyrochemical processing, a high-temperature electrochemical method for reprocessing spent nuclear fuels and refining reactive metals. advanceseng.comuidaho.edu The salt acts as an ionic conductor, facilitating the transport of metal ions between electrodes.

Zirconium is a critical material in the nuclear industry due to its low neutron absorption cross-section and good corrosion resistance. electrochemsci.org Molten salt electrorefining in LiCl-KCl is a promising technology for producing high-purity, nuclear-grade zirconium. electrochemsci.orgnih.gov The process typically involves anodically dissolving an impure zirconium-containing anode (such as Zircaloy scrap or sponge Zr) into the LiCl-KCl-ZrCl₄ electrolyte and selectively depositing pure zirconium onto a cathode. electrochemsci.orgnih.gov

A significant challenge in this process is the introduction of zirconium tetrachloride (ZrCl₄) into the melt, as it is expensive, hydrophilic, and sublimes at a low temperature (331 °C). electrochemsci.orgnih.gov To overcome this, in-situ preparation methods have been developed. One such method involves the chemical reaction between zirconium metal and other metal chlorides, like CuCl, directly within the LiCl-KCl melt to generate ZrCl₄. electrochemsci.orgnih.gov

The electrochemical behavior of zirconium in the melt is complex, involving multiple reduction and oxidation steps. At lower concentrations of ZrCl₄ (e.g., 0.28 wt.%) in LiCl-KCl at 773 K (500 °C), the reduction occurs in two steps: Zr(IV) is reduced to Zr(II), followed by the reduction of both Zr(IV) and Zr(II) to metallic Zr. electrochemsci.org At higher concentrations, additional reduction steps involving the formation of ZrCl have been observed. electrochemsci.org Some studies have also identified Zr(III) as a reaction product. advanceseng.com

This electrorefining process is not limited to zirconium. It is a key technology in the broader context of spent nuclear fuel reprocessing, where it is used to separate actinides (like uranium, plutonium, and americium) from fission products. tandfonline.com In this application, the irradiated fuel is dissolved anodically in the LiCl-KCl melt. Uranium can be selectively deposited on a solid cathode, while a grouped recovery of actinides can be achieved using a liquid cadmium cathode, leaving noble metals and zirconium in the anode basket. tandfonline.com Similar principles have been applied to the electrorefining of other metals, such as cerium, as a non-active surrogate for actinides.

Table 4: Parameters in the Electrochemical Refining of Zirconium

Electrolyte SystemTemperatureZirconium SourceKey Process FeatureReference
LiCl-KCl-ZrCl₄773 K (500 °C)In-situ preparation via Zr + CuClOvercomes difficulties of direct ZrCl₄ addition. electrochemsci.orgnih.gov
LiCl-KCl-ZrCl₄773 K (500 °C)Dissolution of irradiated metallic fuelSeparation of actinides from Zr and other fission products. tandfonline.com
LiCl-KCl-ZrCl₄773 K (500 °C)ZrCl₄Reduction pathway is dependent on ZrCl₄ concentration. electrochemsci.org
LiCl-KCl-K₂ZrF₆-K₂ZrF₆Recovery of Zr using various electrodes (Fe, Cu, Sn). nih.gov

Corrosion Behavior and Materials Compatibility in Licl Kcl Environments

Mechanisms of High-Temperature Molten Salt Corrosion

High-temperature corrosion in molten LiCl-KCl is a complex electrochemical process primarily driven by the presence of impurities and the inherent nature of the chloride salt. Unlike aqueous environments where protective passive oxide layers can form on many alloys, the high activity and solubility of metal chlorides in the molten salt challenge the stability of such layers. frontiersin.org

The principal corrosion mechanisms involve:

Impurity-Driven Corrosion: The most common impurities in molten chloride salts are moisture (H₂O) and oxygen (O₂), which are often introduced due to the hygroscopic nature of the salts. nih.gov These impurities can react with the chloride ions (Cl⁻) in the salt to form highly corrosive species such as hydrogen chloride (HCl) and chlorine gas (Cl₂). These species aggressively attack the metallic components.

Selective Dissolution/Oxidation: Structural alloys are composed of various elements with different electrochemical potentials. In the molten salt, the more active elements, such as chromium (Cr) and iron (Fe), are preferentially oxidized and dissolved into the salt compared to more noble elements like nickel (Ni). nih.govresearchgate.net This selective leaching of elements can lead to the formation of a porous, depleted subsurface layer, compromising the material's mechanical strength.

Hot Corrosion: This is a form of accelerated oxidation that occurs in the presence of a thin film of molten salt. The salt fluxing mechanism dissolves the normally protective oxide scale, allowing for continuous, rapid oxidation of the underlying metal.

Corrosion Resistance Assessment of Structural Materials

The selection of appropriate structural materials is crucial for the longevity and safety of any system employing molten LiCl-KCl. Extensive research has been conducted to evaluate the performance of various commercial and developmental alloys in this aggressive environment.

The corrosion resistance of an alloy in molten LiCl-KCl is highly dependent on its composition, the salt purity, and the operating temperature.

Stainless Steels (SS): Austenitic stainless steels like 304 and 316L are commonly considered due to their cost and availability. However, their performance is limited. The primary corrosion mechanism for stainless steel is the selective dissolution of chromium. nih.govresearchgate.net Studies have shown that SS 316 generally exhibits better corrosion resistance than SS 304. researchgate.netkoreascience.kr However, at temperatures above 60°C in the presence of moisture and oxygen, pitting corrosion can be observed. researchgate.net In purified molten salt at 500°C, the corrosion rate for 316L stainless steel can be less than 0.3 mm/a, but this increases dramatically in the presence of oxidizing impurities or fission products. frontiersin.org

Inconel Alloys: These nickel-chromium-based superalloys generally offer superior performance to stainless steels. Inconel 600, with its high nickel content, has shown good corrosion resistance. researchgate.net In environments containing chlorine gas, Inconel 690 has demonstrated better performance than Inconel 600 and Inconel 625. icspl.org Inconel 625, despite its high strength, can exhibit higher corrosion rates, which is attributed to the presence of molybdenum that can form volatile and low-melting-point chlorides. icspl.org Intergranular corrosion is a common failure mode for Inconel alloys in this environment. icspl.org

Incoloy Alloys: These are nickel-iron-chromium alloys. Incoloy 800 has been observed to suffer from intergranular dissolution, along with pitting and void formation, particularly when oxidizing species are present in the salt. frontiersin.orgresearchgate.net

Haynes Alloys: Haynes C276, a nickel-molybdenum-chromium superalloy, has been tested for its compatibility. In pure LiCl-KCl salt, it undergoes uniform corrosion at a very slow rate. frontiersin.org However, like other alloys, its corrosion is severely accelerated by the presence of oxidizing fission products, leading to intergranular cracking. frontiersin.orgresearchgate.net

The following table summarizes the corrosion behavior of several commercial alloys in LiCl-KCl molten salt under different conditions.

In nuclear applications, the LiCl-KCl salt becomes a complex electrolyte containing dissolved actinide and fission product chlorides. These dissolved species can significantly alter the corrosivity (B1173158) of the salt.

Wettability, characterized by the contact angle of the molten salt on a material surface, is an important parameter influencing corrosion and heat transfer. A lower contact angle implies better wetting. Studies have shown that for LiCl-KCl salt, wettability generally increases with increasing temperature. researchgate.netrsc.org

Research on a variety of substrates has established a clear trend in wettability. researchgate.netrsc.org For pure metals, there is a correlation between lower contact angle (better wetting) and higher corrosion resistance, but this correlation is not consistently observed for complex commercial alloys due to their varied compositions and surface characteristics. researchgate.netrsc.org

The following table presents the contact angles of LiCl-KCl on various substrates, indicating the relative wettability. A higher angle signifies lower wettability.

Data sourced from studies conducted up to 700°C. researchgate.netrsc.org

Development of Mitigation Strategies for Corrosion in LiCl-KCl Systems

Given the aggressive nature of molten LiCl-KCl, several strategies are being developed and employed to mitigate corrosion and extend the life of structural components.

Salt Purification: The most effective initial step is to minimize corrosive impurities. This involves rigorous drying of the salt under vacuum and high temperature to remove water, and sparging with a reactive gas (like HCl) followed by an inert gas (like argon) to remove oxygen-containing species. Maintaining a high-purity inert gas blanket during operation is crucial to prevent re-contamination. nih.govresearchgate.net

Alloy Selection and Development: While no commercial alloy is completely immune, selecting materials with higher nickel content and lower concentrations of highly reactive elements like chromium can be beneficial in certain conditions. researchgate.net Research is also focused on developing new alloys specifically for molten salt service, for instance, by reducing molybdenum and silicon content to prevent accelerated attack. icspl.org

Protective Coatings: Applying a corrosion-resistant coating to a structural alloy is a promising approach. Ceramic coatings, such as yttria-stabilized zirconia (YSZ) and chromium nitride (Cr₂N), have shown excellent resistance to molten salt attack by acting as a physical barrier between the salt and the metal substrate. researchgate.net Surface modification techniques like boronizing, which creates a hard, inert boride layer on the alloy surface, have also been shown to significantly improve the corrosion resistance of alloys like Haynes C276. researchgate.net

Electrochemical Control and Monitoring: In systems like nuclear fuel electrorefiners, the redox potential of the salt can be monitored and controlled to maintain a less corrosive state. This can involve managing the concentration of oxidizing species. Furthermore, online corrosion monitoring systems can provide real-time data on material degradation, allowing for proactive maintenance. researchgate.net

Electrolyte Management: For applications where corrosive species like fission products build up over time, a strategy of periodically removing these species from the salt can be employed. frontiersin.org Techniques such as electrochemical deposition or ion exchange with materials like zeolites are being investigated to purify the salt and enable its recycle, thereby reducing waste and mitigating corrosion. frontiersin.org

Theoretical and Computational Modeling of Licl Kcl Systems

Ab Initio and Molecular Dynamics Simulations

Ab initio and molecular dynamics (MD) simulations are powerful tools for investigating the fundamental properties of LiCl-KCl molten salts. These methods simulate the interactions between individual atoms to predict macroscopic properties.

Quantum mechanics molecular dynamics (QM-MD), also known as first-principles molecular dynamics (FPMD), offers a highly accurate approach by solving the Schrödinger equation for the interacting atoms. acs.org This method avoids the need for empirical parameters, providing a more fundamental understanding of the system. missouristate.edu

Extensive FPMD simulations have been performed on the LiCl-KCl system to validate its practicality for molten salt studies. wisc.edu Research has shown that using the Vienna Ab-initio Simulation Package (VASP) with specific potentials and running simulations in the canonical ensemble (NVT) can yield reliable results. wisc.edu Convergence studies have demonstrated that simulation cells containing 216 atoms and simulation times of 6-12 picoseconds are sufficient to obtain results with acceptable accuracy when compared to experimental data. wisc.edumissouristate.eduresearchgate.net These simulations have been used to calculate key thermokinetic properties such as volume, thermal expansion, bulk modulus, and diffusivity for LiCl, KCl, and the eutectic LiCl-KCl liquid at various temperatures. wisc.edumissouristate.eduresearchgate.net

For instance, FPMD calculations have been used to determine the equilibrium volume at multiple temperatures, which in turn allows for the calculation of thermal expansion and bulk modulus. wisc.edu Self-diffusion coefficients for Li, Cl, and K in the individual salts and the eutectic mixture have also been calculated and compared with available experimental and classical MD data. wisc.edu Furthermore, QM-MD simulations have been employed to investigate the local coordination environments of dissolved metal species, such as Ce³⁺, Eu³⁺, and Sm³⁺, which are relevant to pyroprocessing applications. osti.gov These studies have confirmed that these lanthanide ions typically adopt octahedral coordination in the eutectic salt. osti.gov

Table 1: QM-MD Simulation Parameters for LiCl-KCl Systems

Parameter Value/Description Reference
Simulation Package Vienna Ab-initio Simulation Package (VASP) wisc.edu
Ensemble Canonical (NVT) wisc.edu
Thermostat Nosé thermostat wisc.edu
System Size 64-atom and 216-atom unit cells wisc.eduresearchgate.net
Simulation Time 6-12 picoseconds wisc.edumissouristate.eduresearchgate.net
Dispersion Correction DFT-D2 method wisc.edu
Compositions Studied Pure LiCl, Pure KCl, Eutectic LiCl-KCl (approx. 58.3-59.4% LiCl) wisc.edu

While QM-MD provides high accuracy, its computational cost limits the size and timescale of simulations. digitellinc.comosti.gov Deep machine learning force fields (DP-FF) have emerged as a revolutionary approach to bridge this gap, combining the accuracy of quantum mechanical models with the efficiency of classical methods. acs.orgquantistry.com DP-FFs are trained on data from ab initio calculations and can then be used to perform large-scale and long-term MD simulations with close to ab initio accuracy but at a fraction of the computational cost. digitellinc.comresearchgate.net

This methodology has been successfully applied to the LiCl-KCl system. For example, a composition-transferable Gaussian approximation potential (GAP) for molten LiCl-KCl was developed. aps.org This model was trained on only 1100 configurations from 10 different mixture compositions and showed strong agreement with high-energy x-ray diffraction experiments, even for a eutectic composition not explicitly included in the training set. aps.org This demonstrates the potential of DP-FF for discovering optimal eutectic compositions. aps.org

DP-FF has also been used in conjunction with QM-MD to study the influence of dissolved transition metal chlorocomplexes on the thermophysical properties of the LiCl-KCl eutectic. acs.org In another study, machine-learning-driven simulations were used to investigate the microstructure, thermodynamic properties, and transport properties of LiCl-KCl-LiF molten salts. researchgate.net This highlights the versatility of DP-FF in exploring complex multi-component salt systems.

The development of these machine learning potentials is often automated. For instance, a method integrating configurational sampling with classical force fields and active learning has been used to accelerate the generation of Gaussian Approximation Potentials for molten salts, significantly reducing the number of expensive ab initio calculations required. osti.gov

Table 2: Applications of DP-FF in LiCl-KCl Systems

Application Key Findings Reference
Development of Composition-Transferable GAP Strong agreement with experimental diffraction data across multiple compositions. aps.org
Investigation of Transition Metal Chlorocomplexes Used in combination with QM-MD to study the impact of dissolved Ni and Cr on salt properties. acs.org
Study of LiCl-KCl-LiF Molten Salts Investigated microstructure, thermodynamic, and transport properties of the ternary system. researchgate.net
Automated Potential Development Accelerated generation of GAP for molten LiCl, enabling large-scale simulations. osti.gov

Classical molecular dynamics simulations often employ simplified models for interatomic interactions to enhance computational efficiency. wisc.edu One such approach is the non-polarizable rigid ion model (RIM). researchgate.net In these models, ions are treated as point charges with fixed values, and their interactions are described by simple pair potentials, neglecting the effects of electronic polarization. nd.edu

While less accurate than polarizable models or first-principles methods, RIMs can still provide valuable insights, especially when carefully parameterized. researchgate.net Genetic algorithms (GAs) have been effectively used to automate the optimization of a large number of force field parameters for RIMs of LiCl, KCl, and their mixtures. researchgate.net This automated process eliminates the need for manual intervention and can produce force fields that reasonably reproduce experimental physical properties at various temperatures and compositions. researchgate.net

A key innovation in the development of RIMs for LiCl-KCl has been the use of atomwise models with mixing rules for interactions between different ion types. researchgate.net This approach reduces the number of parameters that need to be optimized and results in more transferable force field parameters that can be used across different molten salt systems. researchgate.net The performance of these GA-optimized RIMs has been shown to be comparable or even superior to more complex polarizable force fields in some cases, but at a significantly lower computational cost. researchgate.net

Computational Thermodynamics (CALPHAD) Approach

The CALPHAD (CALculation of PHAse Diagrams) method is a powerful computational tool for predicting thermodynamic properties and phase equilibria in multi-component systems. unicen.edu.arthermocalc.com It relies on thermodynamic models for the Gibbs energy of individual phases, with model parameters optimized to reproduce experimental data from binary and ternary subsystems. onera.fr This approach allows for the extrapolation of thermodynamic properties to higher-order systems where experimental data may be scarce. thermocalc.comnih.gov

A critical aspect of the CALPHAD approach is the development of comprehensive and self-consistent thermodynamic databases. researchgate.net For chloride-based molten salts, significant efforts have been made to create databases that can be used for various applications, including molten salt reactors. researchgate.net

The Molten Salt Thermal Properties Database − Thermochemical (MSTDB−TC) is a notable example. researchgate.netsc.edu This publicly available database contains thermodynamic models for a wide range of fluoride (B91410) and chloride systems, including those relevant to LiCl-KCl. researchgate.netsc.edu It includes data for pure compounds, solid solutions, and liquid melts, which are essential for modeling complex salt mixtures. researchgate.netsc.edu Such databases are constructed by critically evaluating available literature data on phase equilibria and thermochemical properties, and then using this information to optimize the parameters of the thermodynamic models. researchgate.netosti.gov

These databases are crucial for understanding the evolution of electrolyte properties as impurities accumulate, for instance, in the electrorefining of used nuclear fuels where lanthanides and sodium can dissolve into the LiCl-KCl electrolyte. osti.gov

To accurately model the thermodynamic behavior of liquid and solid solutions in the LiCl-KCl system, various models within the CALPHAD framework are employed. researchgate.net The choice of model depends on the nature of the phase and the interactions between its components. unige.it

The Compound Energy Formalism (CEF) is a general framework that allows for the selection of appropriate models for different phases. unicen.edu.arunige.it Within this formalism, the constituents of a phase (atoms, ions, vacancies) are distributed on one or more sublattices, and their mixing behavior is described by solution models. unige.it

For ionic liquids like molten LiCl-KCl, the two-sublattice model is commonly used. osti.govresearchgate.net In this model, the cations (Li⁺, K⁺) and anions (Cl⁻) are assigned to their respective sublattices. osti.gov To account for short-range ordering in the melt, neutral species can be introduced into the model. osti.gov This model has been successfully used to describe the thermodynamic properties of the KCl-LiCl-NaCl and KCl-LiCl-NdCl₃ systems. osti.gov

For solid solutions, the CEF is also applied to model the distribution of different ions on the crystal lattice sites. osti.gov These models, once parameterized, can be used with Gibbs free energy minimization software to calculate phase diagrams, vapor pressures, and other thermodynamic properties over a wide range of compositions and temperatures. researchgate.net

Several thermodynamic models, including the associate model, the two-sublattice ionic model, and the modified quasichemical model with quadruplet approximation (MQMQA), have been utilized in the literature to capture the complexity of molten salts. researchgate.netarxiv.org Bayesian model selection has been used to determine the most suitable model for a given system based on available data. arxiv.org

Table 3: Chemical Compounds Mentioned

Compound Name Chemical Formula
Lithium chloride LiCl
Potassium chloride KCl
Sodium chloride NaCl
Neodymium(III) chloride NdCl₃
Nickel(II) chloride NiCl₂
Chromium(III) chloride CrCl₃
Cerium(III) chloride CeCl₃
Europium(III) chloride EuCl₃
Samarium(III) chloride SmCl₃
Lithium fluoride LiF

Bayesian Model Selection and Uncertainty Quantification in Thermodynamic Modeling

In the realm of thermodynamic modeling, particularly for complex systems like molten salts, the selection of an appropriate model from a suite of potential candidates is a critical step. Traditional model selection approaches often rely on goodness-of-fit statistics, which may not adequately account for model complexity. Bayesian model selection has emerged as a powerful statistical framework to address this challenge by providing a probabilistic measure of a model's suitability given the experimental data.

The core of Bayesian model selection is the Bayes factor, which compares the evidence of one model over another. This method has been applied to thermodynamic modeling of systems containing LiCl and KCl, often as part of more complex multi-component molten salts. For instance, in studies of the LiCl-KCl-LaCl₃ system, the Bayes factor was employed to guide the selection process among various thermodynamic models, such as the associate model, the two-sublattice ionic model, and the modified quasichemical model with quadruplet approximation (MQMQA). arxiv.orgresearchgate.net The results of such analyses have indicated that the MQMQA model is often the most favorable for describing the complexities of these molten salt mixtures. arxiv.orgresearchgate.net

A significant advantage of the Bayesian framework is its inherent ability to perform uncertainty quantification (UQ). By treating model parameters as probability distributions rather than fixed values, UQ provides a rigorous assessment of the confidence in model predictions. For the LiCl-KCl-LaCl₃ system, after selecting the most probable model via the Bayes factor, UQ has been used to further optimize the model and provide a range of credible intervals for the predicted thermodynamic properties. arxiv.orgresearchgate.net This approach, often coupled with first-principles phonon calculations based on Density Functional Theory (DFT), has shown excellent agreement with experimental data for phase stability, underscoring the importance of selecting an appropriate thermodynamic model for accurate predictions. arxiv.orgresearchgate.net

Predictive Models for Electrolyte Behavior

The ability to accurately predict the behavior of LiCl-KCl electrolytes under various conditions is crucial for their practical application. Several thermodynamic models have been developed and applied to this end, ranging from semi-empirical models to more physically-based approaches.

Application and Validation of Established Thermodynamic Models (e.g., Pitzer, Zdanovskii-Stokes-Robinson, Kusik and Meissner)

Pitzer Model: The Pitzer model is a widely used semi-empirical model for calculating activity coefficients in electrolyte solutions. While primarily developed for aqueous solutions, its principles can be adapted for molten salt systems. The model accounts for both long-range electrostatic interactions and short-range specific ion interactions through a set of virial coefficients. For aqueous systems containing LiCl and KCl, extensive parameterization of the Pitzer model has been performed. researchgate.netornl.gov These parameters are crucial for predicting solubilities and water activities in complex brines containing these salts. ornl.gov While direct application and validation of the Pitzer model for the binary LiCl-KCl molten salt system is less documented in readily available literature, the extensive data from aqueous systems provides a foundation for its potential adaptation to non-aqueous, high-temperature environments.

Zdanovskii-Stokes-Robinson (ZSR) Model: The Zdanovskii-Stokes-Robinson (ZSR) rule is a simple and effective method for estimating the properties of mixed electrolyte solutions from the properties of the individual single-electrolyte solutions at the same water activity. While the classic ZSR rule is most accurate for mixtures of electrolytes of the same charge type, modifications have been proposed to extend its applicability. Research on aqueous mixtures containing NaCl and KCl has demonstrated the application and comparison of the ZSR model with other predictive models. researchgate.net However, specific validation and application data for the Zdanovskii-Stokes-Robinson model in the context of LiCl-KCl molten salt systems are not extensively reported in the reviewed literature.

Kusik and Meissner Model: The Kusik and Meissner model is another approach for estimating activity coefficients in mixed-electrolyte solutions. Similar to the ZSR model, its application is more commonly documented for aqueous systems. Detailed validation of the Kusik and Meissner model specifically for the binary LiCl-KCl molten salt system is not prominently featured in the available research.

Development and Application of the Surrounded-Ion Model for Enthalpy Estimation

The enthalpy of mixing is a key thermodynamic property that provides insight into the energetics of forming a solution. The Surrounded-Ion Model (SIM) is a semi-empirical approach that has been successfully applied to estimate the enthalpy of mixing in molten salt systems, including those containing LiCl and KCl. acs.orgresearchgate.net

The SIM considers the interactions of a central ion with its surrounding ions in the molten salt mixture. This model has been used to estimate the enthalpies of mixing for melts containing LiCl-KCl eutectic when mixed with other chlorides, such as UCl₃. researchgate.net In some studies, the enthalpy of mixing data estimated using an empirical correlation based on the surrounded-ion model has been used as crucial input for Gibbs energy modeling of more complex ternary systems. researchgate.net

More recent work has focused on integrating experimental data with modeling approaches. For instance, the molecular interaction volume model (MIVM), which shares conceptual underpinnings with the SIM, has been used to synthesize information from experimentally measured enthalpies of mixing (using high-temperature melt drop calorimetry) and the distribution of solvation structures from ab initio molecular dynamics (AIMD) simulations for the LaCl₃-(LiCl-KCl) system. arxiv.org This integrated approach allows for the extrapolation of other thermodynamic properties, such as the excess Gibbs energy and the activity of components in the molten salt. arxiv.org

Below is a table summarizing representative research findings on the enthalpy of mixing for systems containing LiCl-KCl.

SystemTemperature (K)Experimental/Modeling MethodKey FindingsReference
LaCl₃-(LiCl-KCl) Eutectic873 and 1133High-temperature melt drop calorimetry and MIVMThe MIVM, integrating experimental and AIMD data, was used to model the asymmetric mixing curve and extrapolate excess Gibbs energy. arxiv.org
UCl₃-(LiCl-KCl) Eutectic708–833Electromotive force measurements and Gibbs energy modelingEnthalpies of mixing estimated using a correlation based on the surrounded-ion model were used as input for Gibbs energy modeling of the ternary system. researchgate.net

Future Research Directions and Emerging Applications for Licl Kcl Molten Salt Systems

Integration of Advanced In Situ Monitoring and Real-Time Process Control

The harsh environment of molten LiCl-KCl, characterized by high temperatures and corrosivity (B1173158), presents significant challenges for real-time monitoring and control of electrochemical processes. Traditional methods often rely on post-process analysis, which is inefficient and can lead to suboptimal performance. Consequently, a major research thrust is the development and integration of advanced in situ monitoring techniques.

Electrochemical methods are at the forefront of these efforts. Techniques such as cyclic voltammetry, chronopotentiometry, and electrochemical impedance spectroscopy are being refined to provide real-time data on the concentration of actinides and fission products within the salt. These methods allow for the direct monitoring of the electrochemical state of the system, enabling dynamic adjustments to process parameters like potential and current to optimize separation efficiency.

Spectroscopic techniques are also emerging as powerful tools for in situ analysis. Laser-induced breakdown spectroscopy (LIBS) is a particularly promising method that can provide rapid, multi-elemental analysis of the salt composition without direct contact. By focusing a high-energy laser pulse onto the molten salt surface, a plasma is generated, and the emitted light is analyzed to determine the elemental composition. This allows for real-time tracking of the concentration of key elements, facilitating tighter process control. Other spectroscopic methods, such as absorption and Raman spectroscopy, are also being explored for their potential to provide detailed information about the speciation and complexation of ions within the molten salt.

The data generated from these advanced monitoring techniques is crucial for the implementation of real-time process control systems. By coupling in situ sensors with sophisticated control algorithms, it is possible to create a feedback loop that automatically adjusts operational parameters to maintain optimal conditions. This not only improves the efficiency and safety of pyrochemical reprocessing but also minimizes waste generation.

Table 1: Advanced In Situ Monitoring Techniques for LiCl-KCl Molten Salt Systems

Monitoring TechniquePrinciple of OperationInformation ObtainedAdvantages
Cyclic VoltammetryMeasures the current response to a triangular potential sweep.Redox potentials, concentration of electroactive species.Provides kinetic and thermodynamic information.
ChronopotentiometryMeasures the potential as a function of time at a constant current.Transition times related to species concentration.Simple to implement, useful for concentration determination.
Electrochemical Impedance SpectroscopyMeasures the impedance of the system over a range of frequencies.Corrosion rates, double-layer capacitance, charge transfer resistance.Provides detailed information on electrode-electrolyte interface.
Laser-Induced Breakdown Spectroscopy (LIBS)Analyzes the light emitted from a laser-induced plasma.Elemental composition of the salt.Fast, remote, multi-elemental analysis.
Absorption SpectroscopyMeasures the absorption of light at specific wavelengths.Concentration and speciation of dissolved ions.Provides information on the chemical state of species.

Development of Novel Electrolyte Compositions and Additives for Enhanced Performance

While the LiCl-KCl eutectic is the standard, researchers are actively exploring modifications to this electrolyte system to enhance its performance for specific applications. The goal is to tailor the physicochemical and electrochemical properties of the molten salt, such as melting point, viscosity, ionic conductivity, and the solubility of actinide and lanthanide chlorides.

One area of investigation is the use of alternative salt compositions. For example, the addition of other alkali or alkaline earth chlorides can alter the melting point and density of the electrolyte. The LiCl-KCl-CsCl ternary system has been studied for its potential to lower the operating temperature, which can reduce corrosion and energy consumption.

The introduction of additives to the standard LiCl-KCl eutectic is another promising approach. These additives can serve various functions, including:

Complexing Agents: The addition of fluoride (B91410) ions, for instance, can selectively precipitate certain actinides, aiding in their separation from lanthanides.

Getters: Reactive metals like zirconium or aluminum can be added to the salt to remove oxide impurities (O²⁻), which are highly corrosive and can interfere with electrochemical processes. The use of getters helps to maintain the purity and stability of the electrolyte over long-term operation.

Surfactants: While less common in high-temperature molten salts, the concept of modifying surface tension and electrode wetting properties through additives is an area of nascent research.

The development of these novel electrolyte systems requires a deep understanding of the complex interactions between the various salt components. Thermodynamic modeling and experimental validation are essential to predict and confirm the properties of these new compositions.

Strategies for Enhancing Selectivity and Efficiency in Separation and Refining Processes

A primary application of LiCl-KCl molten salt is the pyrochemical reprocessing of spent nuclear fuel, where the main challenge is the efficient and selective separation of actinides (like uranium and plutonium) from lanthanide fission products. The electrochemical potentials of actinides and lanthanides are often very close, making their separation difficult.

Current research focuses on several strategies to enhance this selectivity:

Reactive Electrodes: The use of reactive electrodes, such as liquid cadmium or bismuth cathodes, is a well-established technique. However, optimizing the design and operation of these electrodes to improve separation factors is an ongoing area of research. The formation of intermetallic compounds between the actinides and the liquid metal electrode is a key mechanism that is being further explored.

Membrane Separation: The development of ion-selective membranes that can operate in the harsh molten salt environment is a long-term goal. Such membranes could offer a paradigm shift in separation technology, allowing for the continuous and highly selective transport of specific ions across a barrier. Materials like porous ceramics and zeolites are being investigated for their potential in this application.

Efficiency in these processes is not only about selectivity but also about throughput and waste minimization. Research is therefore also directed at optimizing cell design, electrode materials, and operating parameters to increase the rate of actinide recovery while reducing the volume of secondary waste generated.

Addressing Long-Term Stability and Minimization of Radioactive and Chemical Waste

The long-term viability of any industrial process using LiCl-KCl molten salt, particularly in the nuclear industry, depends on ensuring the stability of the electrolyte and minimizing the generation of waste.

Corrosion of structural materials is a major challenge to the long-term stability of the system. The high operating temperatures and the presence of reactive species in the molten salt can lead to the degradation of containers and electrodes. Research in this area is focused on the development of advanced, corrosion-resistant alloys and ceramic composites. Materials like nickel-based alloys and certain stainless steels are being evaluated for their long-term performance in LiCl-KCl environments. Furthermore, understanding and controlling the impurity levels in the salt, especially oxide and hydroxide (B78521) ions, is critical to mitigating corrosion.

Minimizing radioactive and chemical waste is another key driver of research. In pyrochemical reprocessing, the spent electrolyte itself becomes a waste form. The goal is to maximize the utilization of the salt and to develop robust waste forms for the final disposal of the fission products. Vitrification and ceramization are two primary methods being investigated for immobilizing the salt waste. The development of durable glass and ceramic matrices that can incorporate the chloride salts and fission products is a critical area of materials science research.

Exploration of New Industrial, Environmental, and Sustainable Energy Applications

Beyond its role in nuclear fuel reprocessing, the unique properties of LiCl-KCl molten salt make it a candidate for a range of other applications.

Thermal Energy Storage: Molten salts are excellent heat transfer fluids and thermal energy storage media due to their high heat capacity and thermal stability. LiCl-KCl eutectic can be used in concentrated solar power (CSP) plants to store thermal energy collected from the sun, allowing for electricity generation even when the sun is not shining. Research in this area focuses on optimizing the thermophysical properties of the salt and developing cost-effective and corrosion-resistant containment materials.

Metal Recycling and Refining: The electrochemical properties of LiCl-KCl molten salt can be leveraged for the recycling and refining of various metals. For instance, it can be used as an electrolyte for the recovery of rare earth elements from electronic waste or for the refining of reactive metals like titanium and tantalum.

Synthesis of Advanced Materials: Molten salts can serve as a unique reaction medium for the synthesis of novel materials. The high temperatures and ionic nature of the LiCl-KCl eutectic can enable the formation of materials that are difficult to produce using conventional methods. This includes the synthesis of nanostructured materials, intermetallic alloys, and advanced ceramics.

Environmental Remediation: The potential for using molten salts in environmental remediation is an emerging area of research. For example, electrochemical processes in LiCl-KCl could be used to destroy persistent organic pollutants or to recover valuable metals from industrial waste streams.

The expansion of LiCl-KCl molten salt applications into these new areas requires further research to tailor the salt properties and process designs to the specific requirements of each application.

Q & A

Basic Research Questions

Q. What experimental protocols ensure the synthesis of a homogeneous LiCl-KCl eutectic, and how is phase purity validated?

  • Methodology :

  • Mix anhydrous LiCl and KCl in a molar ratio of 59:41 (eutectic composition) under inert conditions to prevent hygroscopic degradation .
  • Melt the mixture at 352°C (eutectic point) in a vacuum-sealed quartz ampoule to avoid oxidation .
  • Validate phase purity via X-ray diffraction (XRD) to confirm absence of secondary phases and differential scanning calorimetry (DSC) to verify melting behavior .

Q. What techniques are recommended for measuring thermal stability and heat capacity of LiCl-KCl mixtures in thermal energy storage applications?

  • Methodology :

  • Use thermogravimetric analysis (TGA) to assess decomposition temperatures under controlled atmospheres (e.g., N₂ or Ar) to determine thermal stability .
  • Employ DSC or modulated DSC (mDSC) to measure heat capacity, ensuring calibration with reference standards (e.g., sapphire) .
  • Cross-validate results with computational models (e.g., CALPHAD) to reconcile experimental and theoretical data .

Q. How do researchers mitigate hygroscopic effects when handling LiCl-KCl salts in experimental setups?

  • Methodology :

  • Store salts in desiccators with P₂O₅ or molecular sieves to maintain anhydrous conditions .
  • Perform weighing and mixing in gloveboxes with <1 ppm H₂O to prevent hydration, which alters ionic conductivity and phase behavior .

Advanced Research Questions

Q. How can COSMO-RS-ES models predict solubility behavior of LiCl in multicomponent solvent systems, and what experimental validation is required?

  • Methodology :

  • Parameterize the model using experimental solubility data (e.g., LiCl in methanol/1-butanol mixtures) to refine activity coefficients .
  • Validate predictions against gravimetric or titration-based solubility measurements, noting deviations in polar solvents due to ion-pairing effects .

Q. What electrochemical mechanisms govern chlorine evolution in LiCl-KCl melts, and how do impurities influence reaction kinetics?

  • Methodology :

  • Use cyclic voltammetry (CV) and chronoamperometry to study Cl⁻ oxidation at graphite or platinum electrodes, correlating overpotential with trace O₂ or H₂O content .
  • Analyze melt composition via inductively coupled plasma mass spectrometry (ICP-MS) to quantify Mg²⁺ or Ca²⁺ impurities, which alter conductivity and redox stability .

Q. How can discrepancies in reported thermal conductivity values of LiCl-KCl salts be resolved?

  • Methodology :

  • Compare measurement techniques: transient hot-wire (THW) vs. laser flash analysis (LFA), noting THW’s higher accuracy for molten salts .
  • Account for experimental conditions (e.g., temperature gradients, sample containment materials) that introduce variability .

Methodological Challenges & Solutions

Q. What steps ensure accurate measurement of ionic conductivity in LiCl-KCl eutectic electrolytes at high temperatures?

  • Methodology :

  • Pre-dry salts at 200°C under vacuum for 24 hours to remove residual moisture .
  • Use AC impedance spectroscopy with platinum electrodes, applying frequencies from 1 Hz to 100 kHz to distinguish bulk conductivity from interfacial effects .

Q. How is the LiCl-KCl eutectic optimized for silane production, and what parameters maximize reaction efficiency?

  • Methodology :

  • Maintain the melt at 400–450°C to enhance SiCl₄ reduction kinetics while minimizing LiH decomposition .
  • Optimize LiH:SiCl₄ molar ratio (typically 4:1) and stir vigorously to improve mass transfer in the molten salt medium .

Data-Driven Analysis

Q. What statistical approaches are suitable for analyzing phase equilibria in ternary LiCl-KCl-ZnCl₂ systems?

  • Methodology :

  • Apply Schreinemakers’ phase rule to construct ternary diagrams using thermal analysis (DSC) and XRD data .
  • Use FactSage or Thermo-Calc software to predict eutectic points and compare with experimental results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.